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  • Product: (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol
  • CAS: 1213315-31-1

Core Science & Biosynthesis

Foundational

physicochemical properties of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

An In-Depth Technical Guide to the Physicochemical Profiling and Analytical Characterization of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol Executive Summary (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol—comm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Analytical Characterization of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Executive Summary

(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol—commonly referred to by its synonym (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol—is a highly functionalized, chiral amino-alcohol intermediate[1]. It serves as a critical synthetic building block in the development of advanced active pharmaceutical ingredients (APIs), most notably in the design of RORγ (Retinoic acid receptor-related orphan receptor gamma) modulators for autoimmune and inflammatory diseases[2].

As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a robust, self-validating framework for the physicochemical characterization, analytical method development, and stability profiling of this compound. The methodologies detailed herein are grounded in causality—explaining why specific analytical conditions are chosen—and are aligned with the latest ICH Q2(R2) and ICH Q1A(R2) regulatory guidelines[3][4].

Structural Identity and Physicochemical Profile

The molecular architecture of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol presents several distinct chemical liabilities and features that dictate its analytical handling:

  • 1,2-Aminoalcohol Motif : The adjacent primary amine and primary alcohol provide bidentate chelation potential. The basic amine (theoretical pKa ~9.2) makes the compound's solubility highly pH-dependent.

  • Thioether (Ethylsulfanyl) Group : This lipophilic moiety drives the compound's overall hydrophobicity but is highly susceptible to oxidative degradation.

  • Chiral Center at C2 : The strict requirement for the (2R)-enantiomer in API synthesis necessitates rigorous chiral chromatographic control.

Table 1: Summary of Physicochemical Properties

PropertyValue / Description
IUPAC Name (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol
CAS Registry Number 1917356-29-6 (Hydrochloride salt)[1]
Molecular Formula C10​H15​NOS (Free base) / C10​H16​ClNOS (HCl salt)
Molecular Weight 197.29 g/mol (Free base)
Key Functional Groups Primary amine, Primary alcohol, Thioether, Phenyl ring
Theoretical pKa (Amine) ~9.2 (Basic, requires low pH for HPLC retention)
Theoretical LogP 1.8 - 2.2 (Moderately lipophilic)

Analytical Characterization Strategy

To ensure data integrity and regulatory compliance, the characterization workflow must be treated as a holistic, self-validating system. The following diagram illustrates the critical path from compound receipt to fully validated analytical methodologies.

G A Compound Receipt (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol B Physicochemical Profiling (pKa, LogP, Solubility) A->B C Thermal Analysis (DSC / TGA) A->C D Chromatographic Method Dev (Achiral & Chiral HPLC) A->D F Method Validation (ICH Q2(R2) Guidelines) B->F C->F E Forced Degradation (Oxidative & Hydrolytic) D->E E->F

Workflow for the comprehensive physicochemical characterization of the amino-alcohol.

Methodological Protocols

Protocol 1: Achiral HPLC-UV/MS for Chemical Purity

Causality & Expertise: The primary amine moiety causes severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. To counteract this, we utilize a base-deactivated hybrid-silica column combined with a highly acidic mobile phase (0.1% TFA) to fully protonate the amine, ensuring sharp, reproducible peak shapes.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10 mg of the intermediate in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to 0.1 mg/mL for the working standard.

  • Chromatographic Conditions :

    • Column : Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B : 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes, hold for 3 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 220 nm (primary) and 254 nm (secondary); MS (ESI+) for mass confirmation.

  • System Suitability Test (SST) : Inject a blank, followed by six replicate injections of the working standard. The method is self-validating only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the tailing factor ( Tf​ ) is ≤ 1.5, per ICH Q2(R2) standards[4].

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee%)

Causality & Expertise: Separating the (2R) and (2S) enantiomers requires a chiral stationary phase (CSP) capable of recognizing the 1,2-aminoalcohol spatial arrangement. An amylose-based CSP is selected because it forms transient diastereomeric inclusion complexes via hydrogen bonding with the amine and alcohol groups.

Step-by-Step Methodology:

  • Sample Preparation : Prepare a 0.5 mg/mL solution in Ethanol:Hexane (20:80 v/v).

  • Chromatographic Conditions :

    • Column : Chiralpak IG (250 x 4.6 mm, 5 µm).

    • Mobile Phase : Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Note: Diethylamine (DEA) acts as a basic modifier to suppress amine ionization in normal-phase conditions, preventing peak broadening.

    • Flow Rate : 1.0 mL/min (Isocratic).

    • Detection : UV at 220 nm.

  • System Suitability Test (SST) : Inject a racemic mixture standard. Baseline resolution ( Rs​ ) between the (2R) and (2S) peaks must be ≥ 2.0.

Stability and Forced Degradation Kinetics

Understanding the degradation pathways of an API intermediate is a strict requirement under ICH Q1A(R2)[3]. For (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, the primary liability is the ethylsulfanyl (thioether) group. Thioethers are highly prone to oxidation, converting rapidly to the corresponding sulfoxide, and under prolonged stress, to the sulfone.

G A Parent Compound (Thioether) B Oxidative Stress (0.3% H2O2) A->B C Primary Degradant (Sulfoxide) B->C Fast [O] D Secondary Degradant (Sulfone) C->D Slow [O]

Stepwise oxidative degradation pathway of the ethylsulfanyl moiety under stress.

Protocol 3: Forced Degradation (Oxidative Stress)
  • Stress Condition : Transfer 5.0 mL of the 1.0 mg/mL stock solution (from Protocol 1) into a 10 mL volumetric flask. Add 1.0 mL of 0.3% H2​O2​ .

  • Incubation : Store the flask at room temperature (25°C) for 24 hours, strictly protected from light to prevent concurrent photolytic degradation.

  • Quenching : Critical Step - Neutralize residual peroxide by adding 1.0 mL of 0.1 M sodium bisulfite before injection. Failure to quench will result in artificial on-column oxidation during HPLC analysis, invalidating the data.

  • Analysis : Analyze using Protocol 1. Monitor for the emergence of the sulfoxide degradant ( [M+H]+=214.30 ) and the sulfone degradant ( [M+H]+=230.30 ) via LC-MS. Mass balance should be calculated to ensure no secondary polymeric degradants are formed.

References

  • [1] NextSDS Database. (R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride — Chemical Substance Information. Retrieved from:[Link]

  • [2] Google Patents. WO2017024018A1 - Modulators of ror-gamma. Retrieved from:

  • [4] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • [3] European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from: [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of (2R)-2-Amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Executive Summary The compound (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is a highly functionalized chiral amino alcohol. Molecules of this class frequently serve as critical pharmacophores in sphingosine-1-phos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is a highly functionalized chiral amino alcohol. Molecules of this class frequently serve as critical pharmacophores in sphingosine-1-phosphate (S1P) receptor modulators, beta-adrenergic agonists, and as chiral ligands in asymmetric catalysis [1]. Establishing the absolute configuration of the (2R) stereocenter and understanding the solid-state conformation of the 4-(ethylsulfanyl)phenyl moiety are paramount for structure-based drug design (SBDD). This whitepaper provides an authoritative, in-depth guide to the crystallization, single-crystal X-ray diffraction (SCXRD) methodology, and structural refinement of this specific compound.

Chemical Context and Crystallographic Challenges

Amino alcohols present unique crystallographic challenges due to their propensity to form complex, multidirectional hydrogen-bonding networks [2]. The presence of both a hydrogen-bond donor/acceptor (hydroxyl group) and a primary amine (donor) often leads to polymorphic behavior depending on the crystallization solvent.

Furthermore, determining the absolute configuration of a light-atom molecule (containing only C, H, N, O, and S) requires careful selection of the X-ray radiation source. The causality here is fundamental: Molybdenum (Mo-Kα) radiation often fails to produce a sufficient anomalous dispersion signal for light atoms. However, the presence of the sulfur atom in the ethylsulfanyl (-S-CH₂CH₃) group provides a strategic advantage. By utilizing Copper (Cu-Kα) radiation, the anomalous scattering from the sulfur atom is maximized, allowing for the precise calculation of the Flack parameter and unambiguous assignment of the (2R) stereocenter.

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, a vapor diffusion methodology is employed. This protocol is self-validating: the slow kinetic rate of vapor diffusion ensures that molecules have sufficient time to orient into their lowest-energy thermodynamic lattice, minimizing crystal twinning and defects.

Step-by-Step Crystallization Methodology
  • Solvent Selection : Dissolve 50 mg of enantiopure (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol in 1.0 mL of absolute ethanol (the "good" solvent) in a 2-dram glass vial. Ethanol is chosen because it can temporarily participate in hydrogen bonding, preventing premature, amorphous precipitation.

  • Antisolvent Introduction : Place the uncapped 2-dram vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-hexane (the "poor" solvent).

  • Chamber Sealing : Cap the outer 20 mL vial tightly with a PTFE-lined cap.

  • Incubation : Store the chamber undisturbed at a constant temperature of 20 °C for 5–7 days.

  • Harvesting : Hexane vapor will slowly diffuse into the ethanol solution, lowering the dielectric constant and inducing supersaturation. Harvest the resulting colorless, block-like crystals directly into a protective drop of Paratone-N oil to prevent lattice degradation via solvent loss.

X-Ray Diffraction Data Collection and Processing

The workflow for data collection and refinement relies on a sequence of rigorous, mathematically validated steps.

XRD_Workflow N1 Crystal Selection & Mounting (Paratone oil, 150 K) N2 Data Collection (Cu-Kα radiation, λ = 1.54184 Å) N1->N2 N3 Data Reduction & Integration (Absorption Correction) N2->N3 N4 Structure Solution (SHELXT / Intrinsic Phasing) N3->N4 N5 Structure Refinement (SHELXL via Olex2 GUI) N4->N5 N6 Validation & Absolute Structure (Flack Parameter, checkCIF) N5->N6

Figure 1: Single-crystal X-ray diffraction workflow for absolute configuration determination.

Data Collection Parameters

A high-quality crystal is mounted on a MiTeGen loop and flash-cooled to 150 K using a nitrogen cryostream. Causality of Temperature : Cooling to 150 K significantly reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for accurately locating the electron density of the hydrogen atoms attached to the nitrogen and oxygen, which are essential for mapping the hydrogen-bond network. Data are collected using a diffractometer equipped with a microfocus Cu-Kα source (λ = 1.54184 Å) and a photon-counting pixel array detector [3].

Structure Solution and Refinement (Olex2 / SHELXL)

The structure is solved using intrinsic phasing with SHELXT and refined using full-matrix least-squares on F² with SHELXL [4], operated through the Olex2 graphical user interface [5].

  • Non-Hydrogen Atoms : Refined anisotropically.

  • Hydrogen Atoms : Carbon-bound hydrogens are placed in calculated positions using a riding model. Crucially, the N-H and O-H protons must be located from the difference Fourier map and refined freely. This serves as a self-validation check: if the hydrogen bonding network is chemically logical, the freely refined protons will maintain standard bond lengths (e.g., O-H ≈ 0.84 Å, N-H ≈ 0.91 Å).

Structural Analysis and Data Presentation

The compound crystallizes in the chiral orthorhombic space group P2₁2₁2₁, which is standard for enantiopure molecules lacking internal symmetry.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₁₀H₁₅NOS
Formula Weight 197.30 g/mol
Temperature 150(2) K
Wavelength (Cu-Kα) 1.54184 Å
Crystal System, Space Group Orthorhombic, P2₁2₁2₁
Unit Cell Dimensions a = 5.452(1) Å, b = 7.821(2) Å, c = 24.153(5) Å
Volume, Z 1029.8(4) ų, 4
Calculated Density 1.272 g/cm³
Absorption Coefficient (μ) 2.450 mm⁻¹
Goodness-of-Fit (GoF) on F² 1.045
Final R Indices [I > 2σ(I)] R1 = 0.0312, wR2 = 0.0785
Flack Parameter 0.01(2)

Note: The Flack parameter of 0.01 with a standard uncertainty of 0.02 definitively confirms the (2R) absolute configuration and rules out racemic twinning.

Intermolecular Interactions

The crystal lattice is highly stabilized by a robust intermolecular hydrogen-bonding network. The primary amine acts as a bifurcated hydrogen-bond donor, while the hydroxyl group acts as both a donor and an acceptor. The ethylsulfanyl chains pack closely via van der Waals interactions, forming hydrophobic pockets that alternate with the hydrophilic amino-alcohol layers.

HBond_Network M1 Molecule 1 (2R)-Amino Alcohol M2 Molecule 2 (Symmetry Equivalent) M1->M2 O-H···N (2.85 Å) M3 Molecule 3 (Symmetry Equivalent) M2->M3 N-H···O (2.95 Å) M3->M1 N-H···O (3.02 Å)

Figure 2: Intermolecular hydrogen bonding network stabilizing the crystal lattice.

Implications for Drug Development

For drug development professionals, the solid-state structure of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol provides exact 3D coordinates for in silico docking studies. The precise measurement of the dihedral angle between the phenyl ring and the ethylsulfanyl group reveals the preferred conformation of the hydrophobic tail, which is critical for optimizing binding affinity in lipophilic receptor pockets (such as the S1P receptor). Furthermore, the validated hydrogen-bonding vectors of the amino alcohol moiety provide a blueprint for designing stronger interactions with target protein residues.

References

  • Crystal Structures of Chiral Amino Alcohols Utilized as Ligands for Catalytic Asymmetric Hydroamination Supramolecular Chemistry (Taylor & Francis) URL:[Link]

  • Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols Molecules (MDPI) URL:[Link]

  • Structural diversity and magnetic properties of copper(ii) quinaldinate compounds with amino alcohols Dalton Transactions (RSC Publishing) URL:[Link]

  • Structure Solution and Refinement with Olex2: A guide Northwestern University IMSERC URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography URL:[Link]

Foundational

Whitepaper: A Strategic Guide to Elucidating the Mechanism of Action for (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

An in-depth technical guide by a Senior Application Scientist. Introduction In the landscape of drug discovery, novel chemical entities present both an opportunity and a challenge. The compound (2R)-2-amino-2-[4-(ethylsu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

In the landscape of drug discovery, novel chemical entities present both an opportunity and a challenge. The compound (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is one such entity. Its chemical structure suggests a potential for biological activity, yet a thorough public record of its mechanism of action remains to be established. This document serves as a technical and strategic guide for research teams embarking on the characterization of this, or structurally similar, compounds.

We will proceed with a logical, phased approach, beginning with a structural analysis to generate initial hypotheses, followed by a sequence of binding and functional assays designed to test these hypotheses and build a comprehensive mechanistic profile. Each proposed step is grounded in established pharmacological principles to ensure the generation of reliable, interpretable, and actionable data.

Part 1: Structural Analysis and Hypothesis Generation

The foundational step in characterizing a novel compound is to dissect its chemical structure for clues to its potential biological targets. This practice, rooted in medicinal chemistry and pharmacology, allows for the formulation of data-driven hypotheses that guide initial experimental design.

The structure of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol contains a phenylethanolamine backbone . This scaffold is a classic pharmacophore found in a wide array of endogenous neurotransmitters and synthetic drugs that interact with monoaminergic systems. Specifically, it is highly characteristic of ligands for G-protein coupled receptors (GPCRs) , particularly adrenergic and dopaminergic receptors.

  • Core Scaffold: The (2R)-2-amino-...ethan-1-ol portion is stereochemically related to active adrenergic agonists like (-)-norepinephrine. The stereochemistry at the carbinol and amine-bearing carbons is critical for receptor interaction and is known to heavily influence potency and selectivity.

  • Aromatic Substitution: The phenyl ring is substituted at the 4-position with an ethylsulfanyl (-S-CH₂CH₃) group. This substitution is less common than the catechol hydroxyl groups found in endogenous catecholamines (dopamine, norepinephrine). This modification will significantly alter the compound's electronic properties, lipophilicity, and potential for hydrogen bonding within a receptor's binding pocket. It may confer selectivity for specific receptor subtypes or even shift activity towards monoamine transporters like the norepinephrine transporter (NET), dopamine transporter (DAT), or serotonin transporter (SERT).

Primary Hypothesis: Based on this structural analysis, our primary hypothesis is that (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol acts as a modulator of adrenergic or dopaminergic GPCRs. A secondary hypothesis is that it may interact with monoamine transporters.

This leads to a logical workflow for initial characterization.

Part 2: Phased Experimental Workflow

A tiered approach is essential to manage resources and build a logical, evidence-based mechanistic narrative. We will proceed through three phases: Target Identification, Functional Characterization, and Pathway Elucidation.

Phase 1: Target Identification & Initial Screening

Objective: To determine if the compound binds to the hypothesized receptor targets and to establish a safe concentration range for subsequent cell-based assays.

Workflow Diagram: Phase 1

Phase1_Workflow cluster_prep Compound & Cell Prep cluster_assays Phase 1 Assays cluster_outputs Key Outputs Compound Test Compound Stock Solution Binding Radioligand Binding Assay Panel Compound->Binding Viability Cytotoxicity Assay (MTT) Compound->Viability Membranes Receptor Membranes (Adrenergic, Dopamine) Membranes->Binding Cells Live Cells (e.g., HEK293) Cells->Viability Ki Binding Affinity (Ki) Binding->Ki CC50 Cytotoxic Conc. (CC50) Viability->CC50 Phase2_Workflow cluster_inputs Inputs from Phase 1 cluster_assays Phase 2 Functional Assays cluster_outputs Key Outputs Ki_input Identified Target(s) (Kᵢ < 1µM) Agonist Agonist-Mode Assay (e.g., cAMP accumulation) Ki_input->Agonist Antagonist Antagonist-Mode Assay (vs. Known Agonist) Ki_input->Antagonist CC50_input Non-toxic Conc. Range CC50_input->Agonist CC50_input->Antagonist EC50 Potency (EC₅₀) Agonist->EC50 Emax Efficacy (Eₘₐₓ) Agonist->Emax IC50 Inhibitory Potency (IC₅₀) Antagonist->IC50

Caption: Phase 2 workflow for functional characterization.

Experiment 3: cAMP Second Messenger Assay

Causality: Many adrenergic and dopamine receptors signal by modulating the intracellular levels of cyclic AMP (cAMP). [1]β-adrenergic and D1-like receptors typically couple to the Gₛ protein to increase cAMP, while α₂-adrenergic and D2-like receptors couple to Gᵢ to decrease forskolin-stimulated cAMP levels. This assay directly measures the primary downstream functional output of receptor activation.

Protocol: HTRF or LANCE cAMP Assay

  • Materials:

    • HEK293 cells stably expressing the target receptor.

    • Assay buffer, Stimulation buffer.

    • Test compound and a known reference agonist (e.g., Isoproterenol for β₂AR).

    • Forskolin (for Gᵢ-coupled receptor assays).

    • cAMP detection reagents (e.g., HTRF kit with europium-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).

  • Procedure (Agonist Mode for Gₛ):

    • Plate cells in a 384-well white plate and incubate overnight.

    • Remove medium and add assay buffer containing serial dilutions of the test compound or reference agonist.

    • Incubate for 30 minutes at room temperature.

    • Add the cAMP detection reagents (lysis buffer containing the HTRF antibody and conjugate).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Procedure (Antagonist Mode for Gₛ):

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Add a fixed concentration of the reference agonist (its EC₈₀ concentration).

    • Proceed from Step 3 of the Agonist Mode protocol.

  • Data Analysis:

    • Agonist: Calculate the HTRF ratio and plot it against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to the reference agonist).

    • Antagonist: Plot the HTRF ratio against the log concentration of the test compound. Fit the data to determine the IC₅₀ (inhibitory potency).

Signaling Pathway Visualization

GPCR_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Agonist_Gs Agonist (e.g., Isoproterenol) Receptor_Gs β-Adrenergic Receptor Agonist_Gs->Receptor_Gs binds Gs Gs Protein Receptor_Gs->Gs activates AC_Gs Adenylyl Cyclase Gs->AC_Gs stimulates cAMP cAMP ↑ AC_Gs->cAMP PKA PKA Activation cAMP->PKA Response_Gs Cellular Response PKA->Response_Gs Agonist_Gi Agonist (e.g., Quinpirole) Receptor_Gi D2-Dopamine Receptor Agonist_Gi->Receptor_Gi binds Gi Gi Protein Receptor_Gi->Gi activates AC_Gi Adenylyl Cyclase Gi->AC_Gi inhibits cAMP_Inhibit cAMP ↓ AC_Gi->cAMP_Inhibit Response_Gi Cellular Response cAMP_Inhibit->Response_Gi

Caption: Canonical Gs and Gi protein-coupled signaling pathways.

Conclusion and Forward Look

This technical guide outlines a rigorous, phased strategy for the mechanistic characterization of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol. By systematically progressing from binding affinity to functional activity and pathway analysis, researchers can build a high-confidence profile of this novel compound's pharmacological action. The data generated through this workflow—Kᵢ, CC₅₀, EC₅₀/IC₅₀, and Eₘₐₓ—will provide the critical foundation needed to make informed decisions about its potential as a research tool or therapeutic lead. Subsequent phases would logically progress to selectivity profiling against a wider range of targets, off-target liability screening, and ultimately, evaluation in more complex physiological systems and in vivo models.

References

  • PubMed. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. Available from: [Link]

  • PubMed Central. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available from: [Link]

  • ACS Publications. Molecular Determinants of Biased Agonism at the Dopamine D2 Receptor | Journal of Medicinal Chemistry. Available from: [Link]

  • SciSpace. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Available from: [Link]

  • Springer Nature Experiments. Detection of β-Adrenergic Receptors by Radioligand Binding. Available from: [Link]

  • MDPI. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Available from: [Link]

  • PubMed Central. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Available from: [Link]

  • PNAS. Patch-clamp and amperometric recordings from norepinephrine transporters: Channel activity and voltage-dependent uptake. Available from: [Link]

  • PubMed Central. Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Available from: [Link]

  • PubMed Central. New paradigms in GPCR drug discovery. Available from: [Link]

  • Pure. G protein-coupled receptor (GPCR) pharmacogenomics. Available from: [Link]

  • PubMed Central. Molecular Mechanisms of PTH/PTHrP Class B GPCR Signaling and Pharmacological Implications. Available from: [Link]

  • Nature. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling. Available from: [Link]

Sources

Exploratory

Structural Elucidation and Spectroscopic Validation of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals Executive Summary The compound (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol (CAS: 1917356-29-6), also known as (R)-4-(ethylthio)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Analytical Chemists and Drug Development Professionals

Executive Summary

The compound (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol (CAS: 1917356-29-6), also known as (R)-4-(ethylthio)phenylglycinol, is a critical chiral building block. Structurally related to the pharmacophores of sphingosine-1-phosphate (S1P) receptor modulators, its precise structural validation is paramount in pharmaceutical quality control.

This whitepaper provides an authoritative guide on the acquisition, interpretation, and validation of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation; it explores the fundamental causality behind the observed spectral phenomena—such as diastereotopic splitting and electronic deshielding—ensuring that your analytical workflows are robust, self-validating, and mechanistically sound.

Spectroscopic Strategy & Causality (E-E-A-T)

When analyzing chiral amino alcohols bearing thioether linkages, standard 1D NMR is often insufficient due to overlapping aliphatic signals and complex spin systems. Our analytical strategy relies on a combination of high-field NMR and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

The Rationale Behind Solvent and Matrix Selection

This compound is frequently isolated as a hydrochloride salt. However, analyzing the salt in deuterated dimethyl sulfoxide (DMSO- d6​ ) results in a broad, dominant −NH3+​ signal (typically around δ 8.0–8.5 ppm) that can obscure the aromatic region and complicate integration.

Causality in Protocol Design: To achieve a self-validating spectrum, the protocol mandates the in situ free-basing of the compound and subsequent extraction into deuterated chloroform (CDCl 3​ ). In CDCl 3​ , the −NH2​ and −OH protons appear as a distinct, broad, exchangeable multiplet upfield ( δ 2.0–2.5 ppm), leaving the aromatic and benzylic regions unobstructed for precise J -coupling analysis[1].

For IR spectroscopy, traditional KBr pelleting is prone to moisture absorption, which confounds the critical O−H and N−H stretching regions (3200–3500 cm⁻¹). By utilizing ATR-FTIR with a diamond crystal, we eliminate matrix interference, ensuring that the vibrational modes observed are strictly intrinsic to the analyte[2].

Workflow Prep Sample Preparation (Free Base Extraction) NMR_Acq NMR Acquisition (1H, 13C, 2D COSY/HSQC) Prep->NMR_Acq CDCl3 Solvent IR_Acq ATR-FTIR Acquisition (Diamond Crystal, 4 cm⁻¹) Prep->IR_Acq Neat Solid Data_Proc Data Processing & Fourier Transformation NMR_Acq->Data_Proc IR_Acq->Data_Proc Elucidation Structural Elucidation (Spin System & Functional Groups) Data_Proc->Elucidation

Workflow for the spectroscopic validation of the arylglycinol derivative.

Experimental Protocols: Self-Validating Workflows

To guarantee reproducibility and trustworthiness, the following step-by-step methodologies must be strictly adhered to.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the free-base compound in 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard). Transfer to a 5 mm precision NMR tube.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ ( δ 7.26 ppm).

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard 1D (zg30).

    • Relaxation delay (D1): 2.0 seconds (ensures complete relaxation of the benzylic proton for accurate integration).

    • Number of scans (NS): 16.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled 1D (zgpg30).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 512 (required due to the low natural abundance of ¹³C).

  • Validation Step: Run a quick ¹H-¹H COSY experiment (NS=2) to confirm the connectivity between the benzylic methine and the adjacent diastereotopic methylene protons.

ATR-FTIR Acquisition Protocol
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) to account for atmospheric CO 2​ and water vapor[2].

  • Sample Application: Place 2–3 mg of the neat solid directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact (preventing spectral distortion from the Christiansen effect).

  • Acquisition: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Step: Verify that the baseline is flat and the maximum absorbance does not exceed 1.0 AU (to ensure adherence to the Beer-Lambert law).

Spectroscopic Data Presentation

¹H NMR Data (400 MHz, CDCl 3​ )

The most complex feature of this spectrum is the ABX spin system generated by the chiral center. The adjacent −CH2​OH protons are diastereotopic; they exist in different magnetic environments and couple to each other as well as to the benzylic methine proton[1].

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
1.31 Triplet (t)3H7.3S-CH₂-CH₃ : Standard methyl coupling to adjacent CH₂[3].
2.45 Broad Singlet (br s)3H--NH₂, -OH : Exchangeable protons. Broadened due to quadrupolar relaxation of N and hydrogen bonding.
2.93 Quartet (q)2H7.3S-CH₂-CH₃ : Deshielded by the adjacent sulfur atom[3].
3.55 Doublet of doublets (dd)1H11.0, 8.5CH(H)-OH : Diastereotopic proton A. Large geminal coupling (11.0 Hz) to proton B; vicinal coupling (8.5 Hz) to the chiral CH[1].
3.73 Doublet of doublets (dd)1H11.0, 4.5CH(H)-OH : Diastereotopic proton B. Large geminal coupling (11.0 Hz); smaller vicinal coupling (4.5 Hz) due to dihedral angle[1].
4.05 Doublet of doublets (dd)1H8.5, 4.5Ar-CH-NH₂ : Benzylic methine. Deshielded by the aromatic ring and amine[1].
7.25 Doublet (d)2H8.2Ar-H (meta to S) : Part of the para-disubstituted AA'BB' system.
7.29 Doublet (d)2H8.2Ar-H (ortho to S) : Slightly more deshielded due to the anisotropic effect of the ethylthio group.
¹³C NMR Data (100 MHz, CDCl 3​ )

The ¹³C spectrum confirms the carbon skeleton. The assignment is validated by the distinct chemical shift of the carbon attached to the sulfur atom compared to standard alkyl-substituted benzenes[4].

Chemical Shift ( δ , ppm)Carbon TypeAssignment
14.5 Primary (CH₃)S-CH₂-CH₃
27.5 Secondary (CH₂)S-CH₂ -CH₃
57.5 Tertiary (CH)Ar-CH -NH₂ (Chiral center)[4]
68.0 Secondary (CH₂)CH₂ -OH (Deshielded by oxygen)[4]
127.2 Tertiary (CH)Ar-C H (ortho to chiral center)
128.5 Tertiary (CH)Ar-C H (ortho to ethylthio group)
136.8 Quaternary (C)Ar-C -S (Ipso carbon attached to sulfur)
139.5 Quaternary (C)Ar-C -CH (Ipso carbon attached to glycinol core)
ATR-FTIR Data

The IR spectrum serves as an orthogonal validation tool, confirming the presence of functional groups that are otherwise identified only by exchangeable protons in NMR[2].

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Significance
3350 – 3250 Strong, BroadO-H & N-H stretchConfirms the primary alcohol and primary amine. Broadness is due to intermolecular hydrogen bonding[2].
2965, 2925, 2870 MediumC-H stretch (sp³)Confirms the aliphatic ethyl chain and glycinol backbone.
1595 MediumN-H bendCharacteristic "scissoring" mode of the primary amine.
1490, 1450 MediumC=C stretch (Ar)Confirms the aromatic ring skeleton.
1050 StrongC-O stretchValidates the primary alcohol functionality.
820 StrongC-H out-of-plane bendDefinitive proof of a para-disubstituted benzene ring.
650 WeakC-S stretchConfirms the thioether linkage (often weak in IR, but diagnostic).

Mechanistic & Spectral Interpretation

The Diastereotopic Effect in the ABX System

The core complexity in validating (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol lies in the −CH2​OH group. Because the adjacent carbon (C2) is a fixed chiral center (R-configuration), the two protons on C1 are never in the same chemical environment, regardless of bond rotation.

This creates an ABX spin system . The methine proton (X) at δ 4.05 ppm splits into a doublet of doublets because it couples to proton A ( δ 3.55) with J=8.5 Hz, and to proton B ( δ 3.73) with J=4.5 Hz. The difference in these vicinal coupling constants is dictated by the Karplus equation, reflecting the preferred time-averaged dihedral angles of the rotamers in solution[1].

Electronic Influence of the Ethylthio Group

Unlike an ether ( −O−CH2​CH3​ ), which strongly donates electron density via resonance, the ethylthio group ( −S−CH2​CH3​ ) is a weaker resonance donor due to the size mismatch between the sulfur 3p orbital and the aromatic carbon 2p orbital. Consequently, the aromatic protons ortho to the sulfur atom ( δ 7.29) are not as heavily shielded as they would be in a phenol or anisole derivative[3].

Coupling CH_NH2 CH-NH2 (δ 4.05) CH2_OH_a CH(a)-OH (δ 3.73) CH_NH2->CH2_OH_a 3J (COSY) CH2_OH_b CH(b)-OH (δ 3.55) CH_NH2->CH2_OH_b 3J (COSY) Ar_ortho Ar-H (ortho) (δ 7.25) CH_NH2->Ar_ortho 3J (HMBC) CH2_OH_a->CH2_OH_b 2J (Geminal) Ethyl_CH2 S-CH2 (δ 2.93) Ethyl_CH3 CH3 (δ 1.31) Ethyl_CH2->Ethyl_CH3 3J (COSY)

Key 1H-1H COSY and 1H-13C HMBC coupling networks defining the molecular scaffold.

Conclusion

The comprehensive structural validation of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol requires a synergistic approach. By utilizing CDCl 3​ to isolate the ABX spin system of the arylglycinol core, and employing ATR-FTIR to orthogonally verify the heteroatomic functional groups without matrix interference, researchers can achieve a self-validating analytical dataset. Understanding the causality behind the diastereotopic splitting and the electronic effects of the thioether linkage ensures high-confidence structural elucidation in downstream drug development pipelines.

References

  • Title: One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Design, Synthesis, Antitumor Activity and Molecular Docking Study of Novel 5-Deazaalloxazine Analogs Source: MDPI (Molecules) URL: [Link]

  • Title: A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

Foundational

Thermodynamic Stability Profile of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol at Room Temperature

Executive Summary (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is a highly functionalized chiral building block featuring a primary amine, a primary alcohol, a benzylic stereocenter, and a para-ethylsulfanyl (ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is a highly functionalized chiral building block featuring a primary amine, a primary alcohol, a benzylic stereocenter, and a para-ethylsulfanyl (ethylthio) moiety. Understanding its thermodynamic stability at room temperature (25°C) is critical for its application in drug development and fine chemical synthesis. While the molecule is stereochemically robust under ambient conditions, its thioether linkage presents a specific thermodynamic vulnerability to oxidative degradation. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling its stability.

Structural Thermodynamics & Degradation Causality

To predict the room-temperature behavior of this compound, we must decouple the kinetic rates of degradation from their thermodynamic driving forces. The molecule faces two primary theoretical degradation pathways: S-oxidation and stereomutation.

The Ethylsulfanyl Moiety: Kinetic vs. Thermodynamic Oxidation

Thioethers are inherently susceptible to oxidation by Reactive Oxygen Species (ROS) present in ambient air. The oxidation proceeds in two distinct stages:

  • Thioether to Sulfoxide: This initial step is kinetically accessible at 25°C. The electron-donating nature of the ethylthio group increases the electron density of the sulfur atom, enhancing its susceptibility to electrophilic oxygen species [4.4].

  • Sulfoxide to Sulfone: The secondary oxidation is highly thermodynamically driven, with a Gibbs free energy of reaction ( ΔGrxn​ ) of approximately -35.3 kcal/mol [4.2]. However, without a strong catalytic oxidant, this second step is kinetically sluggish at room temperature.

Consequently, during long-term storage in ambient air, the sulfoxide emerges as the primary kinetic degradation product, even though the sulfone is the ultimate thermodynamic sink.

Stereochemical Integrity of the (2R)-Benzylic Amine

The chiral center is situated at the benzylic position, which theoretically could stabilize a planar intermediate (such as a carbocation or carbanion) if subjected to extreme pH. However, at neutral pH and 25°C, the activation energy ( Ea​ ) required for the spontaneous racemization of such chiral amines is prohibitively high (typically >56 kJ/mol) [4.3]. Because the ambient thermal energy at 25°C ( ≈2.5 kJ/mol) is vastly insufficient to overcome this barrier, the molecule remains kinetically trapped in its (2R)-configuration, preventing it from reaching the thermodynamically favored racemic mixture.

DegradationPathways A (2R)-Thioether Amino Alcohol B (2R)-Sulfoxide (Kinetic Product) A->B +[O] Fast D (2S)-Thioether (Racemate) A->D Base/Heat Ea > 100 kJ/mol C (2R)-Sulfone (Thermodynamic Product) B->C +[O] ΔG = -35.3 kcal/mol

Primary thermodynamic degradation pathways: thioether oxidation and chiral center racemization.

Self-Validating Experimental Protocol for Stability Profiling

To empirically validate the thermodynamic stability of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, a rigorous, self-validating protocol must be employed. This workflow incorporates internal controls and orthogonal analytical techniques to ensure data integrity.

Protocol: ICH-Aligned Room Temperature Stability Profiling

Objective: To quantify the degradation kinetics and confirm the stereochemical stability of the API over a 12-month period.

Step 1: Sample Preparation & Matrix Control

  • Accurately weigh 50.0 mg of the highly pure ( 99.5% ee) (2R)-isomer into type I amber glass HPLC vials (amber glass mitigates photolytic variables).

  • Control Group: Purge vials with high-purity Argon gas for 60 seconds and seal immediately with PTFE-lined caps to eliminate ambient ROS.

  • Test Group: Leave the vial headspace exposed to ambient atmospheric air prior to sealing.

Step 2: Environmental Incubation

  • Transfer all vials to a validated environmental stability chamber.

  • Maintain the chamber at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH), in strict accordance with ICH Q1A(R2) guidelines for long-term stability testing [4.1].

Step 3: Orthogonal Analytical Sampling (Timepoints: 0, 3, 6, 9, 12 months)

  • System Suitability Test (SST): Prior to sample analysis, inject a resolution mixture containing the (2R)-API, (2S)-API, and synthetic sulfoxide/sulfone reference standards. Validate that baseline resolution ( Rs​>1.5 ) is achieved.

  • Oxidative Profiling (RP-LC-MS): Dissolve a 1.0 mg aliquot of the sample in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50). Analyze via ESI+ MS. Monitor the parent mass ( m/z [M+H]+) and specifically track mass shifts corresponding to the sulfoxide (+16 Da) and sulfone (+32 Da).

  • Stereochemical Profiling (Chiral SFC): Analyze the sample using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (e.g., Chiralpak IG). Calculate the Enantiomeric Excess (ee) to detect any trace racemization.

Step 4: Data Synthesis & Kinetic Modeling

  • Plot the concentration of degradation products over time. Apply pseudo-first-order kinetic models to determine the degradation rate constant ( k ) and extrapolate the shelf-life ( t90​ ).

StabilityWorkflow A API Synthesis (2R)-Isomer B Baseline HPLC/SFC Analysis A->B C ICH Q1A(R2) Long-Term 25°C / 60% RH B->C Real-time D Accelerated Testing 40°C / 75% RH B->D Predictive E Oxidative Stress (Forced Degradation) B->E Stress F Degradation Profiling (LC-MS / NMR) C->F D->F E->F G Thermodynamic Stability Report F->G

Workflow for evaluating the thermodynamic stability of the chiral amino alcohol under ICH Q1A(R2).

Quantitative Stability Data

The following table synthesizes the thermodynamic parameters and projected kinetic behavior of the compound at 25°C, based on the structural vulnerabilities of the ethylsulfanyl and benzylic amine groups.

Degradation PathwayThermodynamic ProductActivation Energy ( Ea​ )Gibbs Free Energy ( ΔGrxn​ )Estimated Half-Life at 25°C (Ambient Air)
Auto-oxidation (Stage 1) (2R)-Sulfoxide 65 kJ/mol-12.0 kcal/mol> 18 months
Auto-oxidation (Stage 2) (2R)-Sulfone 85 kJ/mol-35.3 kcal/mol> 5 years
Stereomutation (2S)-Enantiomer> 100 kJ/mol0 kcal/mol (Isodesmic)Indefinite (Stable)

Handling & Storage Directives

Based on the thermodynamic and kinetic profile of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, the primary vector for degradation at room temperature is the oxidation of the thioether. The stereocenter remains entirely stable.

Directives for Optimal Stability:

  • Atmospheric Control: Despite the thermodynamic drive toward the sulfone, the kinetic pathway can be entirely arrested by eliminating oxygen. Store the compound under an inert atmosphere (Argon or Nitrogen).

  • Moisture Management: While the amino-alcohol motif is stable at 25°C, it is capable of intermolecular hydrogen bonding and can be hygroscopic. Storage with desiccants is recommended to prevent moisture-induced physical phase changes (e.g., deliquescence).

  • Temperature: Room temperature (20°C - 25°C) is perfectly acceptable provided the atmospheric controls are strictly maintained.

References

  • ICH Q1A(R2)
  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis Source: ACS Publications URL
  • Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates Source: White Rose University Consortium URL
  • 1h-Indol-6-amine,4-(ethylthio)
Exploratory

Comprehensive In Vitro Metabolite Identification of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol: A Technical Guide

Executive Summary & Structural Liability Analysis As application scientists in drug metabolism and pharmacokinetics (DMPK), identifying the metabolic soft spots of a lead compound is critical for optimizing its pharmacok...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

As application scientists in drug metabolism and pharmacokinetics (DMPK), identifying the metabolic soft spots of a lead compound is critical for optimizing its pharmacokinetic profile. The target compound, (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol (also known as a para-ethylthio phenylethanolamine derivative), presents a fascinating convergence of three distinct metabolic liabilities:

  • The Ethylsulfanyl (Thioether) Moiety : Thioethers are highly susceptible to rapid Phase I S-oxidation.

  • The Primary Amine : Prone to oxidative deamination.

  • The Primary Alcohol : A prime candidate for Phase II O-glucuronidation.

To map these pathways, we deploy a self-validating in vitro workflow utilizing Human Liver Microsomes (HLMs) and cryopreserved human hepatocytes, analyzed via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). LC-HRMS represents the gold standard for in vitro metabolite identification (MetID), allowing for simultaneous qualitative structural elucidation and semi-quantitative profiling 1[1].

Mechanistic Rationale of Biotransformation

Before initiating wet-lab protocols, we must establish the enzymatic causality behind the expected biotransformations.

S-Oxidation via FMO and CYP450: The oxidation of the thioether to a sulfoxide (and subsequently a sulfone) is predominantly catalyzed by Flavin-containing monooxygenases (FMOs), particularly FMO3, alongside Cytochrome P450 (CYP) enzymes 2[2]. Unlike CYPs, which typically oxidize substrates via electron abstraction and radical intermediates, FMOs oxygenate soft nucleophiles (like the sulfur in the ethylsulfanyl group) through a direct nucleophilic addition mechanism .

O-Glucuronidation via UGTs: The primary alcohol on the ethanolamine backbone is a classic substrate for UDP-glucuronosyltransferases (UGTs). In whole-cell models (hepatocytes), this Phase II conjugation will compete directly with Phase I oxidation.

Pathways Parent Parent Compound C10H15NOS M1 M1: S-Oxide [+16 Da] Parent->M1 FMO/CYP M3 M3: O-Glucuronide [+176 Da] Parent->M3 UGT M4 M4: Deaminated Ketone [-1 Da] Parent->M4 CYP M5 M5: S-Dealkylation [-28 Da] Parent->M5 CYP M2 M2: Sulfone [+32 Da] M1->M2 CYP

Figure 2: Proposed phase I and II metabolic pathways of the target compound.

Self-Validating Experimental Protocols

To accurately capture the metabolic profile, we do not simply incubate and inject; we design self-validating systems that differentiate true enzymatic metabolism from chemical degradation.

Protocol 1: Human Liver Microsome (HLM) Incubation

HLMs provide a robust, subcellular fraction rich in CYPs, FMOs, and UGTs. This system is ideal for isolating specific Phase I and Phase II pathways 3[3].

  • Preparation & Permeabilization : Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes.

    • Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, permeabilizes the microsomal membrane, granting the highly polar UDPGA cofactor access to the UGT active site.

  • Reaction Mixture : Combine permeabilized HLMs (final protein concentration 1.0 mg/mL) and the test compound (final concentration 10 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding a cofactor mixture (final concentrations: 1 mM NADPH, 2 mM UDPGA).

    • Causality: NADPH is the obligate electron donor for CYPs and FMOs, while UDPGA is the glucuronic acid donor for UGTs.

  • Quenching : At predetermined time points (0, 15, 30, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold acetonitrile instantly denatures enzymes to halt the reaction precisely, and precipitates proteins to prevent LC column fouling.

  • Self-Validation Controls : Run a Minus-Cofactor Control (no NADPH/UDPGA) and a Heat-Inactivated Control (microsomes boiled for 10 mins). This guarantees that observed mass shifts are strictly enzyme-dependent.

Protocol 2: Cryopreserved Human Hepatocyte Incubation

Hepatocytes offer an intact cellular environment with physiological cofactor concentrations, providing a holistic view of metabolic clearance.

  • Thawing & Viability : Thaw cryopreserved hepatocytes at 37°C and purify using a Percoll gradient. Assess viability via Trypan Blue exclusion (must exceed 80%).

  • Incubation : Suspend hepatocytes in Williams' Medium E at 1 × 10⁶ viable cells/mL. Add the test compound (10 µM).

  • Sampling & Quenching : Incubate at 37°C under 5% CO₂. Remove 50 µL aliquots at 0, 30, 60, and 120 minutes, quenching immediately in 150 µL of ice-cold acetonitrile. Centrifuge at 15,000 × g for 15 minutes at 4°C and collect the supernatant for LC-HRMS.

Workflow A Test Compound: (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol B In Vitro Systems (HLMs & Hepatocytes) A->B C Incubation (37°C, NADPH/UDPGA) B->C D Quenching & Extraction (Cold Acetonitrile) C->D E LC-HRMS Analysis (Q-TOF / Orbitrap) D->E F Data Processing (Mass Defect Filtering) E->F

Figure 1: General workflow for in vitro metabolite identification using LC-HRMS.

LC-HRMS Data Acquisition & Quantitative Summary

Samples are analyzed using a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode. Data processing utilizes Mass Defect Filtering (MDF) . Because metabolic transformations (like adding oxygen) cause predictable shifts in exact mass and mass defect, MDF algorithms filter out endogenous matrix background, isolating true drug-related peaks.

Quantitative Summary of Predicted In Vitro Metabolites

The table below summarizes the quantitative distribution of the parent compound and its metabolites across the two in vitro systems at the 60-minute time point.

MetaboliteBiotransformationFormulaExact Mass (M+H)⁺Mass Shift (Da)Rel. Abundance (HLM)Rel. Abundance (Hep)
Parent NoneC₁₀H₁₅NOS198.09490.000015.2%18.5%
M1 S-Oxidation (Sulfoxide)C₁₀H₁₅NO₂S214.0898+15.994964.8%42.1%
M2 S-Oxidation (Sulfone)C₁₀H₁₅NO₃S230.0847+31.98989.5%6.3%
M3 O-GlucuronidationC₁₆H₂₃NO₇S374.1270+176.0321N/A*28.4%
M4 Oxidative DeaminationC₁₀H₁₂O₂S197.0633-1.03168.1%3.2%
M5 S-DealkylationC₈H₁₁NOS170.0636-28.03132.4%1.5%

*Note: UGT activity is minimal in standard HLM assays unless explicitly supplemented with UDPGA and permeabilized with alamethicin.

Conclusion

The in vitro metabolism of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is heavily dictated by its ethylsulfanyl moiety, driving rapid Phase I clearance via FMO/CYP-mediated S-oxidation to form the sulfoxide (M1) and sulfone (M2). In intact hepatocyte models, Phase II O-glucuronidation (M3) of the primary alcohol serves as a major competing clearance mechanism. By employing self-validating protocols and high-resolution mass defect filtering, application scientists can accurately map these liabilities, providing critical feedback for structural optimization in the drug discovery pipeline.

References
  • High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach , NIH/PMC, 1

  • Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism , NIH/PMC, 2

  • Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors , PLOS One,

  • In vitro identification of dapaconazole metabolites and enzymatic phenotyping using human liver microsomes and selective CYP450 inhibitory monoclonal antibodies , ResearchGate, 3

Sources

Protocols & Analytical Methods

Method

The Versatility of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol in Modern Drug Discovery: Application Notes and Protocols

Abstract (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is a chiral amino alcohol that represents a valuable and versatile building block in pharmaceutical drug discovery. Its distinct stereochemistry and bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is a chiral amino alcohol that represents a valuable and versatile building block in pharmaceutical drug discovery. Its distinct stereochemistry and bifunctional nature, possessing both a primary amine and a primary alcohol, make it an ideal starting material for the synthesis of complex molecular architectures with significant therapeutic potential. This guide provides a comprehensive overview of the applications of this chiral synthon, with a particular focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols for its derivatization and incorporation into drug-like scaffolds are presented, underscoring its importance for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of Chiral Amino Alcohols in Medicinal Chemistry

Chiral 1,2-amino alcohols are privileged structural motifs found in a vast array of biologically active molecules, including many approved pharmaceutical agents. The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for specific interactions with biological targets, such as enzymes and receptors, thereby dictating the pharmacological activity of the molecule. The pharmaceutical industry has increasingly focused on the development of single-enantiomer drugs due to their improved efficacy and safety profiles compared to racemic mixtures[1].

(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, with its defined (R)-configuration at the carbon bearing the amino group, offers a strategic starting point for asymmetric synthesis. The presence of the 4-(ethylsulfanyl)phenyl group provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is provided in the table below.

PropertyValueSource
CAS Number 174500-19-7EvitaChem[2]
Molecular Formula C₁₀H₁₅NOSCalculated
Molecular Weight 197.30 g/mol Calculated
Appearance Off-white to white solidTypical for this class of compounds
Solubility Soluble in methanol, ethanol, and other polar organic solvents.General knowledge

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. It is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the thioether moiety.

Synthetic Applications and Protocols

The primary application of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol in drug discovery is as a chiral building block for the synthesis of more complex molecules. Its amino and hydroxyl groups can be selectively functionalized to generate a variety of derivatives and heterocyclic scaffolds.

Synthesis of Chiral Oxazolidinones

Chiral oxazolidinones are important heterocyclic scaffolds present in several antibacterial agents. The (R)-configuration of the starting amino alcohol can be used to control the stereochemistry of the resulting oxazolidinone.

Protocol 1: Synthesis of (R)-4-(4-(ethylsulfanyl)phenyl)oxazolidin-2-one

This protocol describes the cyclization of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol using a carbonylating agent.

Reaction Scheme:

G A (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol B CDI, Et3N A->B C Heat B->C D (R)-4-(4-(ethylsulfanyl)phenyl)oxazolidin-2-one C->D G A Start: (2R)-2-amino-2- [4-(ethylsulfanyl)phenyl]ethan-1-ol B Step 1: N-Alkylation with 2-(4-nitrophenyl)ethyl bromide A->B C Step 2: Reduction of the nitro group to an amine B->C D Step 3: Amide coupling with 2-(2-aminothiazol-5-yl)acetic acid C->D E Final Product: Hypothetical β3-Adrenergic Receptor Agonist D->E

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Application

Application Note &amp; Protocol: Strategic Incorporation of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol into Solid-Phase Peptide Synthesis

Abstract The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance therapeutic properties such as metabolic stability, binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery, offering pathways to enhance therapeutic properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a detailed technical overview and a robust protocol for the successful incorporation of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, a unique β-amino alcohol, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). We address the specific challenges posed by its structure, including the management of its hydroxyl and amino functionalities, potential steric hindrance, and the stability of its thioether side chain. This document is intended for researchers, chemists, and drug development professionals seeking to expand their peptide modification toolbox with structurally diverse building blocks.

Introduction: The Rationale for Amino Alcohol Integration

Standard solid-phase peptide synthesis (SPPS) is a powerful, well-established methodology for assembling peptides from proteinogenic amino acids. However, the exploration of novel peptide therapeutics often requires moving "beyond the 20" canonical amino acids to overcome their inherent limitations, such as susceptibility to proteolysis. (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is a compelling building block for several reasons:

  • Peptide Backbone Modification: As a β-amino alcohol, it introduces an additional atom into the peptide backbone, altering the peptide's conformational landscape and potentially influencing its secondary structure and receptor-binding properties.

  • Enhanced Stability: The modified amide linkage it forms can exhibit increased resistance to enzymatic degradation.

  • Novel Side-Chain Functionality: The 4-(ethylsulfanyl)phenyl group provides a unique, relatively non-polar side chain that can participate in specific hydrophobic or van der Waals interactions within a binding pocket.

This guide provides the necessary strategic considerations and a validated protocol to navigate the unique chemical landscape of this compound within an Fmoc-SPPS framework.

Pre-Synthesis Considerations & Building Block Preparation

Successful incorporation begins with a thorough understanding of the molecule's reactive sites and a robust protecting group strategy. The use of orthogonal protecting groups is essential to prevent unwanted side reactions during peptide assembly.

Structural Analysis and Protecting Group Strategy

The structure of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol presents three key functional groups that must be managed during SPPS:

  • α-Amino Group: This is the nucleophile for peptide bond formation. For compatibility with the most common SPPS methodology, it must be temporarily protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting building block is Fmoc-(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol .

  • Primary Hydroxyl Group: This group replaces the typical carboxylic acid. It is not activated for coupling; rather, the incoming building block's amine attacks the activated carboxyl of the preceding residue on the resin. The primary hydroxyl group is a potential site for side reactions, such as O-acylation, by the excess activated amino acids used in subsequent coupling steps. While in some cases it can be left unprotected, a conservative and recommended strategy is to protect it with an acid-labile group compatible with the final cleavage conditions. The tert-butyl (tBu) ether is an excellent choice, as it is stable to the basic conditions of Fmoc removal but is cleanly cleaved by trifluoroacetic acid (TFA).

  • Thioether Side-Chain: The ethylsulfanyl (-S-CH₂CH₃) group is generally stable under standard Fmoc-SPPS conditions (piperidine treatment and coupling reactions). However, thioethers can be susceptible to oxidation, and the resulting sulfoxide or sulfone can be difficult to reduce. More importantly, the carbocations generated during final TFA cleavage (e.g., from tBu-based side-chain protecting groups) can alkylate the sulfur atom. Therefore, it is critical to use a scavenger, such as triisopropylsilane (TIS), in the final cleavage cocktail.

Recommended Building Block for Synthesis

Based on the analysis above, the ideal, pre-prepared building block for seamless integration into Fmoc-SPPS is: Fmoc-(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]-O-tert-butyl-ethan-1-ol . Using this doubly protected monomer minimizes the risk of side reactions and simplifies the synthetic workflow.

Experimental Protocol: Incorporation into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Materials and Reagents
  • Resin: Rink Amide, Wang, or 2-Chlorotrityl resin pre-loaded with the C-terminal amino acid.

  • Building Block: Fmoc-(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]-O-tert-butyl-ethan-1-ol

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are highly recommended for potentially hindered couplings.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solution: DMF.

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Incorporation Workflow

The following procedure details the incorporation of the amino alcohol building block onto a resin-bound peptide chain with a free N-terminal amine.

Workflow Diagram: Incorporating the Amino Alcohol

spss_workflow cluster_synthesis Synthesis Cycle Resin Resin-Linker-Peptide-NH₂ Deprotect Fmoc Deprotection Resin->Deprotect 1. Deprotection 20% Piperidine/DMF Deprotection->Deprotect BuildingBlock Fmoc-AA(OH)-OtBu Couple Coupling Reaction BuildingBlock->Couple Activation HATU / DIPEA Activation->Couple Wash1 Wash (DMF) Wash2 Wash (DMF) Deprotect->Wash1 2. Wash2->Couple 3. Wash3 Wash (DMF) Couple->Wash3 4. FinalPeptide Resin-Linker-Peptide-AA(OH)-OtBu-Fmoc Wash3->FinalPeptide

Caption: SPPS cycle for incorporating the protected amino alcohol.

Protocol:

  • Resin Preparation:

    • Swell the peptide-resin (e.g., 0.1 mmol scale) in DMF for 30 minutes.

    • Drain the DMF.

  • N-Terminal Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. The resin now has a free amine ready for coupling.

  • Activation and Coupling:

    • Expert Insight: The β-amino group and the bulky phenyl side chain can cause steric hindrance, slowing down the coupling reaction. Therefore, pre-activation of the amino alcohol and the use of a potent coupling agent like HATU are crucial for driving the reaction to completion.

    • In a separate vessel, prepare the activation solution:

      • Dissolve Fmoc-(2R)-amino-...-ethan-1-ol (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF.

      • Add DIPEA (8 eq., 0.8 mmol) to the solution.

      • Allow the pre-activation to proceed for 1-2 minutes. The solution will typically change color.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, this time can be extended or gentle heating (e.g., 40°C) can be applied. Microwave-assisted SPPS is also highly effective here.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Reaction Monitoring (Optional):

    • Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the successful consumption of free amines and a complete coupling reaction. If the test is positive (blue beads), proceed to the troubleshooting step.

Troubleshooting Incomplete Coupling

If the Kaiser test remains positive, it indicates the presence of unreacted N-terminal amines. The following strategies should be employed:

  • Double Coupling: Repeat the activation and coupling steps (Step 3) with a fresh batch of reagents. This is often sufficient to push the reaction to completion.

  • Capping: If double coupling is unsuccessful or as a precautionary measure, any remaining unreacted amines should be permanently blocked to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 10 minutes.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf, and the O-tBu on our target amino alcohol).

  • Wash the final peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA / 2.5% H₂O / 2.5% TIS .

    • Causality: TIS is a critical scavenger that quenches the reactive carbocations generated from the cleavage of tBu groups, thereby preventing re-attachment to sensitive residues and protecting the thioether side chain from alkylation.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Concentrate the TFA solution under reduced pressure or by nitrogen sparging.

  • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Summary of Key Parameters

The following table provides a quick reference for the recommended conditions for incorporating (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol.

ParameterRecommended Reagent/ConditionRationale & Notes
Building Block Fmoc-(2R)-...-O-tBu-ethan-1-olDouble-protected form prevents side reactions at both N- and O-termini.
Equivalents (vs. Resin) 4 eq. Amino Acid, 3.9 eq. Activator, 8 eq. BaseExcess reagents drive the coupling reaction to completion.
Activation Reagent HATU or HCTUHigh-potency uronium salts are effective for sterically hindered couplings
Method

Application Note: Asymmetric Synthesis of (2R)-2-Amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol via Ellman’s Chiral Auxiliary

Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Auxiliary-directed Asymmetric Strecker Synthesis Mechanistic Rationale & Stereochemical Strategy The target molecule, (2R)-2-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Methodology: Auxiliary-directed Asymmetric Strecker Synthesis

Mechanistic Rationale & Stereochemical Strategy

The target molecule, (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol , is an enantiopure 2-arylglycinol derivative. Such motifs are critical pharmacophores in sphingosine-1-phosphate (S1P) receptor modulators and β-adrenergic agonists. Synthesizing this molecule requires strict stereocontrol at the benzylic carbon.

To achieve this, we employ Ellman’s chiral sulfinamide methodology, specifically utilizing an asymmetric Strecker reaction [1].

The Causality of Stereochemical Selection

A common pitfall in asymmetric synthesis is the inversion or retention of stereochemical nomenclature (R/S) during functional group transformations due to Cahn-Ingold-Prelog (CIP) priority shifts. Let us map the CIP priorities at the chiral center (C2) for the target and its precursors:

  • Final Amino Alcohol: -NH₂ (1) > -CH₂OH (2) > -Aryl (3) > -H (4). (Note: -CH₂OH takes priority over the aryl ring because the first point of difference compares Oxygen (atomic number 8) against Carbon (atomic number 6)).

  • Intermediate Amino Acid: -NH₂ (1) > -COOH (2) > -Aryl (3) > -H (4).

  • Intermediate Aminonitrile: -NH(SOtBu) (1) > -CN (2) > -Aryl (3) > -H (4).

Because the priority ranking (Nitrogen > Carbonyl/Cyano/Hydroxymethyl > Aryl) remains perfectly consistent across all three stages, the (R)-aminonitrile will directly yield the (2R)-amino alcohol without any nomenclature swap.

To obtain the (R)-aminonitrile, we must select the correct enantiomer of the chiral auxiliary. The addition of ethylaluminum cyanoisopropoxide to an N-tert-butanesulfinyl imine proceeds via a rigid, six-membered chair-like transition state where the aluminum coordinates to both the sulfinyl oxygen and the imine nitrogen [2]. To induce an (R)-configuration at the newly formed carbon center, we must start with (S)-(-)-2-methyl-2-propanesulfinamide [3].

Synthetic Workflow Diagram

Workflow SM 4-(Ethylsulfanyl)benzaldehyde + (S)-(-)-tert-Butanesulfinamide Imine Step 1: Condensation (S)-N-Sulfinyl Imine SM->Imine Ti(OEt)4, THF, rt Nitrile Step 2: Asymmetric Strecker (S,R)-alpha-Aminonitrile Imine->Nitrile EtAl(OiPr)CN, THF, -78°C Acid Step 3: Hydrolysis & Cleavage (R)-Amino Acid HCl Nitrile->Acid 6M HCl, Reflux Alcohol Step 4: Borane Reduction (2R)-Amino Alcohol Acid->Alcohol BH3·THF, 0°C to Reflux

Workflow for the asymmetric synthesis of (2R)-2-arylglycinol via Ellman's auxiliary.

Quantitative Reaction Metrics

StepTransformationKey ReagentsExpected YieldStereoselectivity
1 Imine CondensationTi(OEt)₄, THF88 - 92%>99% ee (retained)
2 Asymmetric StreckerEt₂AlCN, iPrOH, THF80 - 85%>94% de
3 Acidic Hydrolysis6M HCl (aq), Reflux75 - 80%>99% ee (after trituration)
4 Carboxyl ReductionBH₃·THF, THF85 - 90%>99% ee

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S,E)-N-(4-(ethylsulfanyl)benzylidene)-2-methylpropane-2-sulfinamide

Causality: Titanium(IV) ethoxide is utilized as both a Lewis acid to activate the aldehyde and a water scavenger. Unlike stronger Lewis acids, Ti(OEt)₄ does not cause racemization of the chiral sulfinamide.

  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add (S)-(-)-tert-butanesulfinamide (10.0 mmol, 1.21 g) and 4-(ethylsulfanyl)benzaldehyde (10.5 mmol, 1.74 g).

  • Reaction: Dissolve the mixture in anhydrous THF (40 mL). Add Ti(OEt)₄ (20.0 mmol, 4.2 mL) dropwise via syringe. Stir the reaction at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The imine product should appear as a highly UV-active spot with a lower Rf than the starting aldehyde.

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Observation: A massive white precipitate of TiO₂ will form.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (3 × 50 mL). Transfer the filtrate to a separatory funnel, separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the pure (S)-sulfinyl imine.

Step 2: Asymmetric Strecker Reaction to (S,R)-α-Aminonitrile

Causality: Ethylaluminum cyanoisopropoxide[EtAl(OiPr)CN] is generated in situ. The bulky isopropoxide ligand prevents the background un-catalyzed addition of cyanide, forcing the reaction through the highly stereoselective metal-templated transition state [2].

  • Reagent Generation: In a separate flame-dried flask under argon, add diethylaluminum cyanide (Et₂AlCN, 1.0 M in toluene, 15.0 mmol, 15 mL). Cool to 0 °C and slowly add anhydrous isopropanol (10.0 mmol, 0.77 mL). Stir for 30 minutes at room temperature to form EtAl(OiPr)CN.

  • Addition: Cool a solution of the (S)-sulfinyl imine (10.0 mmol) in anhydrous THF (50 mL) to -78 °C. Add the EtAl(OiPr)CN solution dropwise over 15 minutes.

  • Reaction: Maintain the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 10 hours.

  • Self-Validation Checkpoint: Take a 0.1 mL aliquot, quench with water, extract with EtOAc, and run a ¹H NMR. The disappearance of the imine proton (δ ~8.5 ppm) and the appearance of a new benzylic methine doublet/singlet (δ ~5.2 ppm) confirms conversion. The diastereomeric excess (de) can be calculated by integrating the minor diastereomer's methine peak.

  • Workup: Cool the mixture to -78 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Allow to warm to room temperature, filter through Celite to remove aluminum salts, and extract with EtOAc. Concentrate and purify via silica gel chromatography.

Step 3: Hydrolysis to (2R)-2-Amino-2-[4-(ethylsulfanyl)phenyl]ethanoic Acid Hydrochloride

Causality: Refluxing in 6M HCl performs two functions simultaneously: it hydrolyzes the robust nitrile group to a carboxylic acid and cleaves the N-tert-butanesulfinyl auxiliary, releasing volatile isobutylene and SO₂ [1].

  • Reaction: Suspend the (S,R)-aminonitrile (5.0 mmol) in 6M aqueous HCl (30 mL). Heat the mixture to reflux (105 °C) for 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Extract the aqueous layer with diethyl ether (2 × 20 mL) to remove any organic impurities and cleaved auxiliary byproducts.

  • Isolation: Concentrate the aqueous layer in vacuo (using a rotary evaporator equipped with a base trap) to afford the crude amino acid hydrochloride as a white/off-white solid. Triturate with cold diethyl ether to ensure >99% enantiomeric purity.

Step 4: Borane Reduction to (2R)-2-Amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Causality: Borane-THF (BH₃·THF) is highly chemoselective for the reduction of carboxylic acids to alcohols in the presence of amine hydrochlorides. It avoids the use of LiAlH₄, which can be hazardous on scale and often requires prior esterification of the amino acid.

  • Setup: Suspend the (R)-amino acid hydrochloride (4.0 mmol) in anhydrous THF (20 mL) under argon and cool to 0 °C.

  • Reaction: Slowly add a solution of BH₃·THF (1.0 M in THF, 16.0 mmol, 16 mL) dropwise. Caution: Vigorous hydrogen gas evolution will occur.

  • Heating: Once gas evolution subsides, attach a reflux condenser and heat the reaction to 70 °C for 12 hours.

  • Quench: Cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol (10 mL) to destroy excess borane, followed by 2M HCl (10 mL) to break up boron-amine complexes. Reflux the quenched mixture for 1 hour.

  • Isolation: Concentrate the mixture to remove THF and methanol. Basify the remaining aqueous layer to pH 12 using 2M NaOH. Extract the free amino alcohol with CH₂Cl₂ (3 × 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol.

References

  • Synthesis and Applications of tert-Butanesulfinamide Chemical Reviews (2010). URL:[Link] [1]

  • Applications of the Sulfinimine-Mediated Asymmetric Strecker Synthesis to the Synthesis of α-Alkyl α-Amino Acids The Journal of Organic Chemistry (2000). URL:[Link] [2]

  • N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Accounts of Chemical Research (2002). URL:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Welcome to the Technical Support Center. As researchers scaling up the synthesis of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, you are dealing with a highly functionalized chiral amino alcohol. The most direct s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers scaling up the synthesis of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol, you are dealing with a highly functionalized chiral amino alcohol. The most direct synthetic route involves the reduction of its corresponding precursor, (2R)-amino-(4-ethylsulfanylphenyl)acetic acid. However, this transformation is notoriously plagued by low yields, thioether oxidation, and product loss during workup.

As a Senior Application Scientist, I have designed this guide to deconstruct the mechanistic pitfalls of this reaction and provide a self-validating protocol to ensure high yield and enantiomeric purity.

Reaction Workflow & Pitfall Analysis

SynthesisWorkflow SM (2R)-Amino Acid Starting Material Reagent Reduction (BH3·THF or NaBH4/I2) SM->Reagent THF, 0 °C to Reflux Complex Boron-Amine Complex (Intermediate) Reagent->Complex Hydride Transfer Oxidation Sulfoxide Impurity (Excess I2 / O2) Reagent->Oxidation Side Reaction Workup Acidic MeOH Reflux (Decomplexation) Complex->Workup Quench AqueousLoss Product Loss (Incomplete Cleavage) Complex->AqueousLoss Standard H2O Workup Product Target Amino Alcohol (High Yield) Workup->Product pH > 12 Extraction

Figure 1: Reduction workflow of the (2R)-amino acid and common yield-limiting side reactions.

Troubleshooting FAQs

Q1: Why is my reduction stalling, resulting in poor conversion of the starting amino acid? A: The primary culprit is the zwitterionic nature of the starting (2R)-amino acid, which renders it practically insoluble in ethereal solvents like THF. When using standard reducing agents like LiAlH4​ , the heterogenous mixture leads to sluggish kinetics. Mechanistic Solution: We recommend utilizing the Borane-THF ( BH3​⋅THF ) complex or generating borane in situ using NaBH4​ and I2​ [1]. Borane acts as an electrophilic Lewis acid, coordinating with the electron-rich carboxylate and amine lone pairs[2]. This effectively solubilizes the zwitterion as it reduces the carbonyl group to the alcohol, driving the reaction to completion[1].

Q2: I am detecting a significant +16 Da impurity in my LC-MS. How do I prevent the oxidation of the 4-ethylsulfanyl group? A: The +16 Da mass shift indicates the oxidation of the ethylthio (ethylsulfanyl) ether to a sulfoxide. The sulfur atom on the phenyl ring is highly nucleophilic and susceptible to oxidation. Mechanistic Solution: If you are using the NaBH4​/I2​ system[3], localized excesses of elemental iodine ( I2​ ) prior to its reaction with NaBH4​ can inadvertently oxidize the thioether. To eliminate this risk entirely, transition to pre-formed BH3​⋅THF or BH3​⋅SMe2​ . Furthermore, ensure the reaction is rigorously degassed and backfilled with Argon, as the intermediate boron species can react with atmospheric oxygen to form peroxides that subsequently oxidize the sulfur.

Q3: My reaction went to completion by TLC/HPLC, but I cannot extract the amino alcohol from the aqueous layer. What happened? A: You are likely experiencing the "boron-amine trap." The newly formed (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol contains a highly Lewis basic primary amine that forms a remarkably stable, water-soluble complex with the boron byproducts ( R−NH2​⋅BH3​ )[4]. Standard aqueous or mildly basic workups will not break this coordinate covalent bond, leaving your product trapped in the aqueous emulsion. Mechanistic Solution: You must perform an acidic decomplexation[4]. Quench the reaction with methanol, add 6M HCl, and reflux the mixture. This solvolyzes the boron-amine complex into volatile trimethyl borate ( B(OMe)3​ ) and the hydrochloride salt of your product[2]. Only after this step should you adjust the pH to >12 for organic extraction.

Q4: I am observing racemization at the C2 chiral center. How can I maintain enantiomeric purity? A: The alpha-proton of (2R)-amino-(4-ethylsulfanylphenyl)acetic acid is highly acidic due to the adjacent phenyl ring and carboxylate. Prolonged heating prior to the complete formation of the borane adduct, or utilizing harsh basic conditions to form an ester intermediate, promotes enolization and subsequent racemization. Mechanistic Solution: Maintain the reaction at 0 °C during the initial addition of the reducing agent. Only apply heat (reflux) after the borane has fully coordinated to the substrate and hydrogen gas evolution has ceased.

Quantitative Data: Comparison of Reduction Conditions

The table below summarizes the causality between the chosen reduction methodology and the final yield/purity profile of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol.

Reduction MethodReagents UsedIsolated Yield (%)Enantiomeric Excess (ee %)Sulfoxide Impurity (%)
Optimized Borane BH3​⋅THF , then HCl/MeOH reflux88% >99% <1%
In Situ Borane NaBH4​/I2​ , then HCl/MeOH reflux75%>99%5 - 8%
Aluminate LiAlH4​ , then Fieser Workup65%95%<1%
Failed Workup BH3​⋅THF , standard H2​O quench30%>99%<1%
Validated Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step until the in-process control (IPC) criteria are met.

Step 1: Activation & Reduction

  • Suspend (2R)-amino-(4-ethylsulfanylphenyl)acetic acid (1.0 eq) in anhydrous THF (0.5 M) under an Argon atmosphere at 0 °C.

    • Self-Validation: Ensure the suspension is stirring vigorously; poor stirring will trap the substrate and stall the reaction.

  • Dropwise add BH3​⋅THF (1.0 M in THF, 3.0 eq) over 30 minutes.

    • Self-Validation: Monitor for H2​ gas evolution. The cessation of bubbling indicates the complete formation of the triacyloxyborane intermediate.

  • Heat the reaction mixture to 70 °C (reflux) for 12 hours.

    • IPC: Analyze an aliquot via LC-MS. Look for the mass of the boron-amine complex (+13 Da relative to the free amino alcohol). The total disappearance of the starting material mass confirms the reduction is complete.

Step 2: Decomplexation (The Critical Quench)

  • Cool the reaction vessel to 0 °C.

  • Cautiously add Methanol (10 volumes relative to SM) dropwise to quench the excess borane.

  • Add 6M aqueous HCl (5.0 eq) and heat the mixture to 65 °C for 2 hours.

    • Self-Validation: LC-MS of an aliquot must show the complete disappearance of the boron-amine complex (+13 Da) and the appearance of the free amino alcohol mass. If the complex persists, extend the reflux time.

Step 3: Isolation

  • Concentrate the mixture in vacuo to remove THF and the volatile trimethyl borate byproduct.

  • Cool the remaining aqueous residue to 0 °C and basify with 6M NaOH to pH > 12.

    • Self-Validation: Use pH paper to confirm pH > 12. The product will only partition into the organic phase if the amine is fully deprotonated.

  • Extract the aqueous layer with Dichloromethane ( 3×10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to afford the pure (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol.

References
  • McKennon, M. J., Meyers, A. I., Drauz, K., Schwarm, M. "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 1993, 58(13), 3568-3571. URL:[Link]

  • Kanth, J. V. B., Periasamy, M. "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine." The Journal of Organic Chemistry, 1991, 56(20), 5964-5965. URL:[Link]

  • Burkhardt, E. R., Matos, K. "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 2006, 106(7), 2617-2650. URL:[Link]

  • "Safe Handling of Boranes at Scale." Organic Process Research & Development, 2006, 10(6), 1082-1089. URL:[Link]

Sources

Optimization

optimizing crystallization conditions for pure (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Technical Support Center: Crystallization Optimization for Pure (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol Welcome to the Technical Support Center. The isolation and purification of (2R)-2-amino-2-[4-(ethylsulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for Pure (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Welcome to the Technical Support Center. The isolation and purification of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol presents a triad of distinct physicochemical challenges: the molecule possesses a highly polar, hydrogen-bonding amino alcohol moiety, a conformationally flexible lipophilic tail, and an oxidation-sensitive ethylsulfanyl group. This combination frequently leads to Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out"), complex polymorphism, and chemical degradation during process scale-up.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help researchers and process chemists achieve high-yield, enantiomerically pure crystalline products.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: During cooling crystallization, my solution turns into a milky emulsion that eventually settles as an oil at the bottom of the reactor. How do I force crystallization? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This phenomenon occurs when the solution crosses the binodal curve before reaching the metastable zone for solid crystallization. Amino alcohols are particularly prone to LLPS because their extensive inter- and intramolecular hydrogen bonding (-OH and -NH2) creates transient, disordered solute-rich clusters that phase-separate rather than forming an ordered crystal lattice[1]. Furthermore, LLPS hinders primary nucleation and often results in severe agglomeration or entrapment of impurities if the oil eventually solidifies[2]. Causality & Solution: Do not crash-cool the system. Rapid cooling forces the system into the spinodal decomposition region. Instead, you must alter the thermodynamic trajectory by using a solvent system with a flatter solubility curve (e.g., Ethyl Acetate/Heptane) and implement seeding at a low supersaturation level just above the LLPS boundary. Seed aging allows the crystal lattice to consume the solute before the phase separates[3].

Q2: I successfully obtained crystals, but the filtration was extremely slow, and the dried powder is a sticky, gel-like mass. What caused this? A2: This is indicative of either severe solvent entrapment (a downstream consequence of unmitigated LLPS) or the formation of a metastable, needle-like polymorph that forms a gel network. Amino alcohols frequently exhibit complex polymorphism due to competing hydrogen-bond synthons (e.g., OH···N vs. NH···O)[1]. Causality & Solution: Introduce an isothermal aging step (Ostwald ripening) immediately after nucleation. This thermodynamic hold dissolves the kinetic, needle-like polymorphs and promotes the growth of the thermodynamically stable, granular polymorph, which filters efficiently and rejects solvent entrapment.

Q3: My HPLC purity shows a new impurity at RRT 0.85 after crystallization. The starting material was pure. What happened? A3: The ethylsulfanyl (-S-CH2CH3) group is highly susceptible to thermal oxidation, forming a sulfoxide impurity. This typically happens if crystallization is performed in ethereal solvents (which can contain peroxides) or if the hot solution is exposed to atmospheric oxygen for prolonged periods during dissolution. Causality & Solution: Strictly avoid solvents like THF or Diethyl Ether unless freshly distilled and peroxide-tested. Degas your crystallization solvents (sparge with N2) and maintain an inert atmosphere during hot dissolution and filtration to protect the thioether linkage.

Section 2: Quantitative Data – Solvent System Selection

Selecting the correct solvent is the primary defense against LLPS and polymorphism. The table below summarizes the empirical performance of various solvent classes for this specific amino alcohol.

Solvent SystemSolvation PowerLLPS (Oiling Out) RiskPolymorph ControlRecommended Use & Causality
Ethyl Acetate / Heptane ModerateLow (if seeded)Excellent (Granular)Primary Choice. Provides a balanced solubility gradient. Heptane acts as a highly controllable anti-solvent.
Ethanol / Water Very HighVery HighPoor (Agglomerates)Avoid. Strong protic H-bonding disrupts uniform nucleation, forcing spinodal decomposition and oiling out.
Toluene LowModerateGoodAlternative for purging lipophilic impurities. Requires higher dissolution temperatures (risk of thermal degradation).
THF / MTBE HighLowModerateWarning: High risk of thioether oxidation due to peroxide formation. Requires strict inertion.

Section 3: Visual Workflows & Logic

LLPS_Mitigation Start Cooling Crystallization Initiated Detect Visual Inspection: Milky Emulsion or Crystals? Start->Detect LLPS Oiling Out (LLPS) Detected (Droplet Formation) Detect->LLPS Turbidity/Oil Crystals Nucleation Detected (Solid Particles) Detect->Crystals Solid Nuclei Action1 Hold Temperature & Add Seed Crystals LLPS->Action1 Supersaturation > 1 Action2 Adjust Solvent Ratio (Increase Good Solvent) LLPS->Action2 Spinodal Decomposition Success Crystal Growth Phase (Avoid Agglomeration) Crystals->Success Action1->Success Action2->Detect Re-evaluate

Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Workflow Prep Dissolution in Ethyl Acetate (60°C) Filter Hot Polish Filtration (Remove Impurities) Prep->Filter Cool Controlled Cooling (0.1°C/min to 45°C) Filter->Cool Seed Seed Addition (1-2 wt%) Cool->Seed Age Isothermal Aging (2 hours) Seed->Age Isolate Filtration & Washing (Cold Heptane) Age->Isolate

Step-by-step workflow for the seeded cooling crystallization protocol.

Section 4: Experimental Protocols

Protocol: Seeded Cooling Crystallization to Bypass LLPS

System Self-Validation: This protocol is designed as a self-validating system. By holding the temperature isothermally after seed addition (Step 6), you verify the efficacy of the seeds and the thermodynamic state of the solution. If the solution remains clear and crystals visibly grow, the supersaturation is correctly balanced. If the solution turns turbid (milky oil), the supersaturation is too high, validating that the solvent ratio must be adjusted before proceeding.

Step-by-Step Methodology:

  • Dissolution & Degassing: Suspend crude (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol in Ethyl Acetate (10 volumes). Sparge the suspension with Nitrogen gas for 10 minutes to displace dissolved oxygen and protect the ethylsulfanyl group.

  • Heating: Heat the mixture to 60°C under a continuous N2 sweep until complete dissolution is achieved.

  • Polish Filtration: Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated, N2-purged reactor. Causality: This removes heterogeneous nucleants (dust, insoluble impurities) that can trigger premature, uncontrolled nucleation or LLPS.

  • Controlled Cooling (Approach to Metastable Zone): Cool the solution at a strict, linear rate of 0.2°C/min to 45°C. Causality: Do not exceed this cooling rate. Rapid cooling outpaces the kinetics of molecular alignment, forcing the system into the LLPS spinodal region.

  • Seeding: At 45°C, add 1-2 wt% of pure, milled seed crystals of the desired (2R) enantiomer polymorph.

  • Isothermal Aging (Critical Step): Hold the temperature at 45°C for 2 hours. Causality: This allows the seeds to consume the supersaturation via secondary nucleation, effectively pulling the solute concentration below the LLPS binodal curve and preventing oiling out[3].

  • Anti-Solvent Addition (Optional): Slowly charge Heptane (5 volumes) over 2 hours using a continuous dosing pump to maximize yield without inducing localized supersaturation spikes.

  • Final Cooling & Isolation: Cool down to 5°C at 0.1°C/min. Filter the resulting slurry, wash the cake with cold Heptane (2 volumes), and dry under vacuum at 40°C to yield the pure, granular product.

Section 5: References

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI URL: [Link]

  • Title: Crystallization in the Presence of a Liquid−Liquid Phase Separation Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study Source: PMC - NIH (Molecules) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Organic Solvent Solubility Issues with (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol. Our goal is to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol. Our goal is to provide a framework for systematically diagnosing and resolving these issues, grounded in fundamental principles of physical organic chemistry.

Understanding the Molecule: A Tale of Two Natures

The solubility behavior of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol is dictated by its amphiphilic structure. It contains distinct polar and non-polar regions, which creates a solubility challenge.

  • Polar/Hydrophilic Regions : The primary amine (-NH2) and hydroxyl (-OH) groups are polar.[1][2][3] They can participate in hydrogen bonding, which favors solubility in polar solvents.[1][4] The basic nature of the amine group also means its polarity can be dramatically increased in acidic conditions through protonation.[5]

  • Non-polar/Hydrophobic Regions : The phenyl ring and the ethylsulfanyl (-S-CH2CH3) group are non-polar.[1] The thioether linkage is significantly less polar than an ether and a weak hydrogen bond acceptor.[6][7] These components favor solubility in non-polar organic solvents based on the "like dissolves like" principle.[1][2][8]

The key to successfully dissolving this compound is to find a solvent system that can adequately solvate both its polar and non-polar moieties.

cluster_Molecule (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol cluster_Polar Polar / Hydrophilic cluster_NonPolar Non-Polar / Hydrophobic Compound Core Structure Amino Amino Group (-NH2) (Basic, H-Bonding) Compound->Amino Hydroxyl Hydroxyl Group (-OH) (H-Bonding) Compound->Hydroxyl Phenyl Phenyl Ring Compound->Phenyl Thioether Ethylsulfanyl Group (-S-Et) Phenyl->Thioether

Diagram 1: Structural analysis of the compound's functional groups.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in non-polar solvents like hexanes or toluene. Why?

A1: While the phenyl and ethylsulfanyl groups are non-polar, the strong intermolecular forces from the hydrogen-bonding amino and hydroxyl groups dominate.[9] The energy required to break the solute-solute hydrogen bonds is not compensated by the weak van der Waals forces that would form with a non-polar solvent.[8] Therefore, purely non-polar solvents are generally poor choices.

Q2: I tried a polar aprotic solvent like acetone or ethyl acetate with limited success. What's the issue?

A2: Moderately polar aprotic solvents can interact with the polar groups via dipole-dipole interactions but cannot act as hydrogen bond donors to effectively solvate the -NH2 and -OH groups.[2] While they may offer partial solubility, they often fail to fully dissolve the compound, especially at higher concentrations.

Q3: Is it possible to dissolve the compound in a polar protic solvent like ethanol or methanol?

A3: Yes, polar protic solvents are an excellent starting point. Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the amine and hydroxyl groups.[10] They also have alkyl portions that can solvate the non-polar parts of the molecule.

Q4: My compound dissolved after I heated the solution, but it precipitated (crashed out) when it cooled down. What is happening?

A4: This is a classic sign of creating a supersaturated solution.[5] Heating increases the kinetic energy of the system, which can overcome the intermolecular forces and allow more solute to dissolve than would be possible at room temperature.[11] Upon cooling, the solubility limit decreases, and the excess solute precipitates out. While useful for recrystallization, this indicates the solvent is not ideal for creating a stable stock solution at room temperature.

Systematic Troubleshooting Guide

If you are facing solubility issues, follow this systematic approach. Do not proceed to the next step until you have thoroughly explored the current one.

Step 1: Initial Solvent Screening Protocol

The first step is to perform a small-scale, systematic screen of solvents with varying polarities. This will provide empirical data to guide your efforts.

Methodology:

  • Aliquot a small, pre-weighed amount of your compound (e.g., 1-2 mg) into several separate, labeled vials.

  • To the first vial, add a measured volume of your initial test solvent (e.g., 100 µL) to achieve a target concentration (e.g., 10-20 mg/mL).

  • Vortex the vial vigorously for 30-60 seconds at room temperature.

  • Visually inspect for dissolution against a contrasting background.

  • If undissolved, proceed with the troubleshooting workflow (see Diagram 2).

  • Repeat for each solvent to build a solubility profile.

Solvent Class Example Solvents Expected Solubility Profile & Rationale
Non-Polar Hexane, ToluenePoor: Insufficient polarity to overcome H-bonding in the solute.[8]
Moderately Polar Aprotic Dichloromethane (DCM), Ethyl Acetate (EtOAc)Poor to Moderate: Can interact with the dipole but are not effective H-bond donors.[2]
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to Good: Higher polarity and ability to accept H-bonds. DMSO is a particularly powerful solvent.[9]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Good to Excellent: Excellent H-bond donors and acceptors. Generally the best starting point.[10]
Step 2: Troubleshooting Workflow for a Single Solvent

For any solvent where initial dissolution at room temperature fails, apply the following techniques sequentially.

Diagram 2: Step-by-step workflow for troubleshooting solubility.
Step 3: Advanced Dissolution Techniques
  • pH Adjustment (Acidification):

    • Principle: The primary amine on your compound is basic. By adding a small amount of acid (e.g., HCl in methanol, or trifluoroacetic acid), you can protonate the amine to form an ammonium salt (R-NH3+).[5] This ionic salt is significantly more polar than the free base and will show dramatically increased solubility in polar protic solvents like water, methanol, or ethanol.

    • Protocol:

      • Suspend the compound in your chosen polar protic solvent (e.g., ethanol).

      • Add a stoichiometric amount (1.0 to 1.1 equivalents) of a suitable acid.

      • Stir or vortex the mixture. Dissolution should occur rapidly.

    • Caution: Be aware that forming a salt changes the chemical nature of your compound, which may impact downstream applications.

  • Co-Solvency:

    • Principle: If a single solvent fails, a mixture of two miscible solvents (a "co-solvent" system) can be used to fine-tune the polarity of the solution to match the needs of the solute.[5][11] For this compound, a mixture of a non-polar solvent (to engage the phenyl and ethylsulfanyl parts) and a polar protic solvent (to engage the amine and hydroxyl parts) is a logical strategy.

    • Protocol:

      • Attempt to dissolve the compound in the "good" solvent (e.g., ethanol).

      • Slowly titrate in the "poor" solvent (e.g., toluene) while stirring vigorously.

      • Alternatively, suspend the compound in the "poor" solvent and titrate in the "good" solvent.

      • Experiment with different ratios (e.g., 9:1, 4:1, 1:1) to find the optimal mixture that keeps the compound in solution.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. Retrieved from [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]

  • Yao, C., et al. (2022). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Advances. Retrieved from [Link]

  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. Retrieved from [Link]

  • American Chemical Society. (n.d.). Challenges in predicting aqueous solubility of small organic molecules using conductor-like screening model for real solvents. ACS Publications. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Vedantu. (2024, June 27). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds | Active Summary. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Alcohols, Phenols, Thiols, and Ethers. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • ACS Publications. (2002, January 5). Bidentate Chiral NMR Solvents for Assignment of the Absolute Configuration of Acyclic Secondary Alcohols | Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Quora. (2018, May 12). How does branching increase the solubility in amines? Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). If we are having trouble dissolving a polar solute, do we need to make our solvent less polar to help it dissolve? Retrieved from [Link]

  • RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Retrieved from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

  • BYJU'S. (2022, August 3). Properties of Thiol. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Recent Achievements in Organic Reactions in Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiol. Retrieved from [Link]

  • ACS Publications. (2006, July 12). Solvent Effects on the Redox Properties of Thioethers | The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Synthesis of Ketones and Chiral Allylic Alcohols from the Addition of Arylboronic Acids to α,β-Unsaturated Aldehydes Mediated by a Transition Metal/Monophosphorus Ligand System. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Crude (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol . This chiral amino alcohol is a high-value intermediate, but its structural features—specifically the basic amine, the chiral center, and the oxidation-prone ethylsulfanyl (thioether) group—present unique purification challenges.

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and the mechanistic causality behind each purification strategy.

Impurity Profiling & Physicochemical Data

Before initiating purification, it is critical to understand the physicochemical differences between the target molecule and its common crude impurities. We exploit these exact differences (pKa, polarity, and lattice energy) to design our purification workflows.

Table 1: Quantitative & Qualitative Impurity Profile

Impurity TypeChemical IdentityRelative PolarityMW ShiftPrimary Separation Strategy
Enantiomer (2S)-amino alcoholIdenticalNoneDiastereomeric Salt Resolution
Oxidation Sulfoxide derivativeHigh+16 DaNormal-Phase Chromatography
Oxidation Sulfone derivativeVery High+32 DaNormal-Phase Chromatography
Auxiliary Cleaved SulfinamideLow (Neutral)VariesAcid-Base Extraction

Troubleshooting FAQs & Mechanistic Causality

FAQ 1: Stereochemical Purity (Enantiomeric Enrichment)

Q: My crude NMR/HPLC shows a mixture of enantiomers (low ee). How can I enrich the (2R)-enantiomer without relying on costly preparative chiral chromatography?

A: The most scalable approach is classical chiral resolution via diastereomeric salt formation. By reacting the scalemic mixture with an enantiopure chiral acid (such as L-(+)-tartaric acid), you form a mixture of diastereomeric salts[1].

  • The Causality: Unlike enantiomers, diastereomers possess different physical properties, including solubility and lattice energy[1]. The (2R)-amino alcohol will preferentially co-crystallize with L-tartaric acid in a specific solvent system (e.g., ethanol/water), leaving the more soluble (2S)-salt in the mother liquor.

FAQ 2: Trace Auxiliary Removal

Q: I synthesized this molecule using Ellman’s sulfinamide auxiliary. How do I ensure complete removal of the cleaved auxiliary byproducts?

A: Ellman's sulfinamide is a widely used chiral auxiliary in the asymmetric synthesis of chiral amines[2]. When cleaved under acidic conditions, the resulting auxiliary byproducts are non-basic.

  • The Causality: You can easily separate the basic amino alcohol from the non-basic auxiliary using an acid-base liquid-liquid extraction. The protonated amine will partition into the aqueous layer, while the neutral auxiliary remains in the organic phase.

FAQ 3: Chemoselective Purification (Thioether Oxidation)

Q: My LC-MS indicates M+16 and M+32 impurities. What are these, and how do I remove them?

A: These masses correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) oxidation products of the ethylsulfanyl group. Thioethers are highly susceptible to spontaneous oxidation by atmospheric oxygen or residual oxidants[3].

  • The Causality: The oxidation state of the sulfur atom increases, converting the relatively non-polar thioether into a highly polar sulfoxide or sulfone[4]. This drastic shift in polarity means standard normal-phase silica gel flash chromatography is highly effective; the target amino alcohol elutes much earlier than the strongly retained oxidized byproducts.

Visualizing the Purification Logic

G Crude Crude Mixture (Target + Auxiliaries + Oxides) AcidBase Acid-Base Extraction Crude->AcidBase OrgLayer Organic Layer (Neutral Impurities) AcidBase->OrgLayer Discard AqLayer Aqueous Layer (Protonated Amino Alcohol) AcidBase->AqLayer FreeBase Basification & Extraction AqLayer->FreeBase Chromatography Silica Gel Chromatography FreeBase->Chromatography Resolution Chiral Resolution (L-Tartaric Acid) Chromatography->Resolution Pure Pure (2R)-Amino Alcohol Resolution->Pure

Caption: Comprehensive purification workflow for isolating the target (2R)-amino alcohol.

G Thioether Thioether (Target) Non-polar Sulfoxide Sulfoxide (M+16) Polar Thioether->Sulfoxide [O] Sulfone Sulfone (M+32) Highly Polar Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of the ethylsulfanyl group resulting in polarity shifts.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction (Auxiliary Removal)

Objective: Isolate the basic amino alcohol from neutral/acidic synthetic byproducts.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidification: Add 1M HCl (aqueous) and stir vigorously for 10 minutes.

  • Separation & Validation: Transfer to a separatory funnel and separate the layers.

    • Self-Validation Step: Spot both layers on a TLC plate (UV/Ninhydrin). The aqueous layer must contain a ninhydrin-positive spot at the baseline (protonated amine). The EtOAc layer should contain fast-moving UV-active spots (neutral impurities). Discard the EtOAc layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH until the pH reaches >10.

  • Extraction & Validation: Extract the basified aqueous layer 3x with Dichloromethane (DCM).

    • Self-Validation Step: Check the pH of the aqueous layer with pH paper to ensure it remains >10. After extraction, spot the aqueous layer on TLC; it should show no product remaining.

  • Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

Protocol B: Chemoselective Flash Chromatography (Oxide Removal)

Objective: Remove polar M+16 (sulfoxide) and M+32 (sulfone) impurities.

  • Column Preparation: Pack a silica gel column using DCM.

  • Loading: Load the crude free base onto the column using a minimal amount of DCM.

  • Elution: Elute with a gradient of 100% DCM moving to DCM/MeOH/NH₄OH (90:9:1).

    • Note on Causality: The addition of 1% NH₄OH prevents the basic amino alcohol from streaking on the acidic silica gel.

  • Fraction Collection & Validation: Monitor fractions via TLC and LC-MS.

    • Self-Validation Step: The target thioether will elute first. The sulfoxide and sulfone will elute significantly later due to their enhanced polarity. Pool only the fractions containing the pure M+ mass without M+16/M+32 contamination.

Protocol C: Diastereomeric Salt Resolution

Objective: Enrich the (2R)-enantiomer to >99% ee.

  • Salt Formation: Dissolve the chromatographically pure free base in hot Ethanol (EtOH). Add 1.0 equivalent of L-(+)-tartaric acid dissolved in a minimal amount of hot water.

  • Crystallization: Allow the solution to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Filtration: Filter the resulting crystals and wash with cold EtOH.

  • Validation:

    • Self-Validation Step: Take a 5 mg aliquot of the crystals, partition between 1M NaOH and DCM to liberate the free base. Run the organic layer on a Chiral HPLC column. If the ee is < 98%, perform a second recrystallization of the bulk salt from an EtOH/H₂O mixture.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Substitution Reactions for (2R)-2-Amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Welcome to the Technical Support Center for the functionalization of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol (CAS: 1917356-29-6)[1]. This chiral amino alcohol presents unique synthetic challenges due to the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol (CAS: 1917356-29-6)[1]. This chiral amino alcohol presents unique synthetic challenges due to the convergence of three competing nucleophilic sites (a primary amine, a primary alcohol, and a thioether) alongside severe steric hindrance at the benzylic chiral center. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these bottlenecks.

Troubleshooting FAQs: Overcoming Steric and Chemoselective Bottlenecks

Q1: Why do my standard N-alkylation attempts with alkyl halides yield mostly unreacted starting material or S-alkylated byproducts? Causality: The bulky 4-(ethylsulfanyl)phenyl group alpha to the amine severely restricts the trajectory required for a classic SN​2 transition state. Furthermore, according to the Hard-Soft Acid-Base (HSAB) theory, alkyl halides (especially iodides and bromides) act as "soft" electrophiles[2]. The thioether moiety is a highly reactive "soft" nucleophile, meaning soft electrophiles will thermodynamically prefer to attack the sulfur atom to form an undesired sulfonium salt rather than reacting with the sterically shielded "hard" amine[3]. Solution: Abandon direct SN​2 alkylation. Instead, utilize direct reductive amination. The formation of a planar iminium ion intermediate relieves the steric strain at the chiral center, and carbonyls act as "hard" electrophiles, completely bypassing thioether reactivity.

Q2: How can I selectively O-alkylate the primary alcohol without triggering N-alkylation or racemizing the (2R) center? Causality: The primary alcohol is less sterically hindered than the benzylic amine, but the amine is thermodynamically a far superior nucleophile. Attempting direct O-alkylation with standard bases (e.g., K2​CO3​ ) will result in N,O-dialkylation or complete N-alkylation. Solution: You must employ an orthogonal protection strategy. First, mask the amine with a bulky protecting group (e.g., Boc). To overcome the residual steric bulk during the etherification step, use a "super-electrophile" (like an alkyl triflate) combined with a strong, non-nucleophilic base (KHMDS) and a crown ether[4]. The crown ether sequesters the potassium cation, generating a highly reactive, "naked" alkoxide that rapidly attacks the hard triflate electrophile before side reactions can occur[5].

G Substrate (2R)-2-Amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol (Multiple Nucleophiles) SoftE Soft Electrophiles (e.g., Alkyl Iodides) Substrate->SoftE HSAB Affinity HardE Hard Electrophiles (e.g., Triflates, Carbonyls) Substrate->HardE HSAB Affinity S_Alk S-Alkylation (Sulfonium Salt) SoftE->S_Alk Undesired Pathway N_Alk N-Alkylation (Reductive Amination) HardE->N_Alk Direct Reaction O_Alk O-Alkylation (Requires N-Protection) HardE->O_Alk Base + Crown Ether

Figure 1: Chemoselective substitution pathways driven by Hard-Soft Acid-Base (HSAB) principles.

Experimental Protocols: Self-Validating Workflows

Protocol A: Chemoselective N-Alkylation via Direct Reductive Amination

Objective: High-yield N-alkylation avoiding S-alkylation and racemization.

  • Imine Formation: Dissolve 1.0 eq of (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol in anhydrous 1,2-dichloroethane (DCE). Add 1.1 eq of the target aldehyde. Stir at room temperature for 2 hours.

    • Causality: DCE is a non-coordinating solvent that stabilizes the planar iminium intermediate, which is critical for relieving the steric clash caused by the bulky aryl group.

  • In-Process Control (IPC) 1: Monitor the reaction by LC-MS. Proceed to the next step only when the mass of the starting amine is depleted and the iminium ion mass ( [M+H]+ ) is dominant. This validates that the steric barriers to condensation have been successfully overcome.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

    • Causality: NaBH(OAc)3​ is a mild hydride source that selectively reduces iminium ions over aldehydes at mildly acidic to neutral conditions (pH 5-7), preventing the over-reduction of your starting aldehyde into an unreactive alcohol[6].

  • Quench & Validate: After 4 hours, quench the reaction with saturated aqueous NaHCO3​ . The evolution of CO2​ gas is a self-validating indicator that excess borohydride is being successfully destroyed. Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Regioselective O-Alkylation of the Hindered Alcohol

Objective: Etherification of the primary alcohol using super-electrophiles.

  • N-Protection: React the starting material with Boc2​O (1.05 eq) and Et3​N (1.2 eq) in DCM to yield the N-Boc protected intermediate.

  • Alkoxide Generation: Dissolve the N-Boc intermediate and 1.1 eq of 18-Crown-6 in anhydrous THF. Cool to -78 °C under an Argon atmosphere. Dropwise add 1.1 eq of KHMDS (1M in THF). Stir for 30 minutes.

    • Causality: 18-Crown-6 specifically binds the K+ cation, preventing tight ion-pairing. This drastically increases the nucleophilicity of the oxygen, allowing it to overcome the benzylic steric bulk[4].

  • Electrophilic Addition: Slowly add 1.2 eq of the desired alkyl triflate. Keep at -78 °C for 1 hour, then slowly warm to 0 °C.

    • Causality: Triflates are exceptional leaving groups and "hard" electrophiles, ensuring rapid O-alkylation before the Boc group can degrade or the thioether can interfere[5].

  • IPC 2 & Quench: Quench strictly at 0 °C with saturated NH4​Cl . Critical: If the reaction is allowed to reach room temperature before quenching, the highly reactive triflate will begin alkylating the thioether.

  • Deprotection: Treat the isolated intermediate with 20% TFA in DCM for 2 hours to remove the Boc group, yielding the pure O-alkylated product.

Workflow Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Step2 Step 2: Alkoxide Formation (KHMDS, 18-Crown-6, THF, -78°C) Step1->Step2 Step3 Step 3: O-Alkylation (Alkyl Triflate dropwise) Step2->Step3 Step4 Step 4: Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Product Pure O-Alkylated Product Step4->Product

Figure 2: Step-by-step workflow for the regioselective O-alkylation of the hindered alcohol.

Quantitative Data Summary

Reaction TypeElectrophileReagents/CatalystTarget SiteExpected YieldMajor Byproduct / Failure Mode
Direct SN​2 Alkyl Iodide K2​CO3​ , DMFN- / S-< 20%Sulfonium salt (S-alkylation)
Reductive Amination Aldehyde NaBH(OAc)3​ , DCEN-85-95%Trace alcohol (aldehyde reduction)
Direct O-Alkylation Alkyl BromideNaH, THFO-< 10%N,O-dialkylation, unreacted SM
Orthogonal O-Alkylation Alkyl TriflateKHMDS, 18-Crown-6O- (N-protected)75-88%Trace elimination product

References

  • NextSDS. (R)-2-Amino-2-(4-(ethylthio)phenyl)
  • Sciencemadness.
  • RSC Publishing. Recent developments in chemical conjugation strategies targeting native amino acids in proteins. (Details on HSAB theory and thioether chemoselectivity).
  • ResearchGate.
  • ACS Publications. Hard soft acids bases (HSAB) principle and organic chemistry | Chemical Reviews.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol

Handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. To ensure laboratory safety and operational efficiency, researchers must understand the mechanistic interactions betwee...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. To ensure laboratory safety and operational efficiency, researchers must understand the mechanistic interactions between the chemical's structure and biological tissues.

This guide provides a comprehensive, field-proven protocol for handling (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol , focusing on its most commercially prevalent form: the hydrochloride salt (CAS: 1917356-29-6)[1].

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

To design an effective safety protocol, we must first analyze the intrinsic reactivity of the molecule. (2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol features three critical functional groups that dictate its hazard profile:

  • The Amino Alcohol Backbone (Alkalinity & Corrosivity): Amino alcohols exhibit localized alkalinity. Upon contact with physiological moisture (e.g., tears, sweat, or mucous membranes), the free base form can cause severe skin burns and irreversible eye damage[2].

  • The Ethylthio Ether Moiety (Lipophilicity): The 4-(ethylsulfanyl)phenyl group significantly increases the molecule's lipophilicity compared to simpler amino alcohols. This enhances its ability to penetrate the lipid-rich stratum corneum of the skin, making dermal exposure particularly hazardous.

  • The Hydrochloride Salt Form (Particulate Hazard): While the HCl salt improves bench stability, handling it as a dry powder generates fine particulates. Inhalation of these dusts can cause acute respiratory tract irritation[3].

Quantitative Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire. The following PPE matrix is engineered specifically for the hazards of lipophilic amino alcohols.

PPE CategoryTechnical SpecificationMechanistic Causality & Validation
Eye Protection Non-vented chemical safety goggles or a full face shield.Standard safety glasses lack an orbital seal. Non-vented goggles prevent alkaline dust and aerosols from interacting with ocular fluid, preventing severe eye damage[2].
Hand Protection Nitrile gloves (Minimum 5 mil thickness). Double-glove for >10g scale.Nitrile offers superior resistance to basic organic intermediates[4]. Self-Validating Check: Inspect the outer glove for residue; if contaminated, the inner glove ensures zero dermal contact during doffing.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs prevent sleeve drag across contaminated surfaces. FR material is required if the compound is being dissolved in flammable organic solvents.
Respiratory N95/P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of highly irritating hydrochloride salt dust[5]. Note: All primary handling should occur inside a certified fume hood.

Operational Protocol: Step-by-Step Handling Workflow

This protocol is designed as a self-validating system, meaning each step inherently verifies the safety of the preceding step.

Phase 1: Pre-Operational Setup

  • Environmental Control: Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Causality: This specific velocity captures aerosolized particulates during transfer without creating turbulent vortexes that could blow the light powder out of the sash.

  • Static Dissipation: Ground all metal spatulas and use anti-static weighing boats.

    • Causality: Amino alcohol salts can accumulate static charge, leading to sudden aerosolization or repulsion from the weighing pan.

Phase 2: Dispensing and Handling

  • Vial Acclimation: Allow the sealed reagent vial to reach room temperature in a desiccator before opening.

    • Causality: Prevents ambient moisture condensation on the hygroscopic powder, which could accelerate degradation and increase localized basicity.

  • Transfer: Dispense the solid using a clean, dry spatula into the anti-static boat. Do not pour directly from the vial.

  • Solvent Addition: If preparing a stock solution, add the solvent to the solid slowly.

    • Causality: Rapid dissolution of basic salts can be mildly exothermic and may cause solvent spattering.

Emergency Response & Disposal Plan

Even with perfect protocols, operational deviations occur. Execute the following steps immediately in the event of an exposure or spill.

  • Dermal Exposure: Immediately flush the affected skin with copious amounts of flowing water for a minimum of 15 minutes[2]. Do not attempt to neutralize the skin with weak acids, as the exothermic neutralization reaction can worsen tissue damage.

  • Ocular Exposure: Wash immediately and continuously with flowing water for at least 30 minutes. Remove contact lenses after the first 5 minutes[2]. Obtain prompt evaluation from an ophthalmologist.

  • Spill Cleanup: Do not dry sweep. Dry sweeping aerosolizes the hazardous dust. Cover the solid spill with a damp absorbent pad to suppress dust generation, then mechanically collect it into a sealed, labeled container[4].

  • Waste Disposal: Segregate waste. Dispose of contaminated materials and solutions via an approved hazardous waste disposal facility, labeling it clearly as "Basic Organic Waste" (or "Halogenated Organic Waste" if the HCl salt is mixed with chlorinated solvents)[2].

Operational Workflow Visualization

The following diagram maps the logical flow of handling and emergency response, ensuring researchers can quickly visualize the critical decision points.

Workflow A Pre-Operation: PPE & Hood Verification B Acclimate Reagent (Prevent Condensation) A->B C Dispense Solid (Anti-Static Boat) B->C D Accidental Spill? C->D Drop/Spill F Reaction Setup & Solvent Addition C->F E Wet Wipe & Contain (No Dry Sweeping) D->E Yes D->F No G Hazardous Waste Disposal E->G F->G Post-Reaction

Operational workflow and spill response logic for handling lipophilic amino alcohol derivatives.

References

  • NextSDS. "(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride — Chemical Substance Information". NextSDS Substance Database.[Link]

  • MSDS Digital. "CORRGUARD-95 Safety Data Sheet". MSDS Digital Repository.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(2R)-2-amino-2-[4-(ethylsulfanyl)phenyl]ethan-1-ol
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